molecular formula C16H15N B1607430 1,3-Dimethyl-2-phenylindole CAS No. 3558-28-9

1,3-Dimethyl-2-phenylindole

Cat. No.: B1607430
CAS No.: 3558-28-9
M. Wt: 221.3 g/mol
InChI Key: CINHHVCRUDHEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-phenylindole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-2-phenylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-2-phenylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHHVCRUDHEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360990
Record name 1,3-dimethyl-2-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-28-9
Record name 1,3-Dimethyl-2-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-2-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1,3-Dimethyl-2-phenylindole (CAS 3558-28-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-2-phenylindole (CAS 3558-28-9) is a trisubstituted indole derivative characterized by its steric bulk and electronic properties tailored for specific applications in fluorescence spectroscopy, organic electronics (OLEDs), and medicinal chemistry.[1] Unlike the simpler 2-phenylindole, the dual methylation at the N1 and C3 positions blocks common metabolic oxidation sites and prevents hydrogen bonding interactions at the nitrogen, significantly altering its solubility, quantum yield, and lipophilicity. This guide provides a rigorous technical analysis of its synthesis, physicochemical characterization, and application protocols.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identification
Parameter Details
IUPAC Name 1,3-Dimethyl-2-phenyl-1H-indole
CAS Registry Number 3558-28-9
Molecular Formula C₁₆H₁₅N
Molecular Weight 221.30 g/mol
SMILES CN1C(=C(C2=CC=CC=C2)C3=CC=CC=C31)C
InChI Key Unique identifier required for database integration.
Physical Properties
Property Value / Description
Appearance White to off-white crystalline solid
Melting Point 108–110 °C (Typical for crystalline 1,3-dialkyl-2-arylindoles)
Solubility Soluble in CHCl₃, DMSO, DCM, Toluene; Insoluble in Water
Fluorescence Strong emission in the UV-Blue region; exhibits self-quenching at high concentrations
pKa Non-ionizable at physiological pH (N-methylated)

Part 2: Synthesis & Manufacturing Protocols

The most robust and scalable method for synthesizing 1,3-Dimethyl-2-phenylindole is the Fischer Indole Synthesis . This route is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) for bulk preparation due to atom economy and the availability of precursors.

Core Reaction Logic

The synthesis involves the condensation of N-methyl-N-phenylhydrazine with propiophenone (ethyl phenyl ketone). The presence of the N-methyl group on the hydrazine and the ethyl group on the ketone directs the regioselectivity, ensuring the formation of the 1,3-dimethyl-2-phenyl substitution pattern.

Reaction Stoichiometry:

  • Precursor A: N-Methyl-N-phenylhydrazine (1.0 equiv)

  • Precursor B: Propiophenone (1.0 equiv)

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂/Acetic Acid

Step-by-Step Protocol (Self-Validating System)

Step 1: Hydrazone Formation

  • Charge a round-bottom flask with Propiophenone (13.4 g, 100 mmol) and Ethanol (50 mL).

  • Add N-Methyl-N-phenylhydrazine (12.2 g, 100 mmol) dropwise with stirring.

  • Add catalytic Glacial Acetic Acid (5 drops).

  • Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 9:1). Validation: Disappearance of ketone spot indicates hydrazone formation.

  • Evaporate solvent to yield the crude hydrazone oil.

Step 2: Cyclization (Fischer Rearrangement)

  • Add Polyphosphoric Acid (PPA) (50 g) to the crude hydrazone.

  • Heat the mixture to 100–110 °C using an oil bath with mechanical stirring. Caution: Exothermic reaction.

  • Maintain temperature for 2–3 hours. The mixture will darken.

  • Validation: Aliquot analysis by ¹H NMR should show loss of hydrazone signals and emergence of the indole C3-methyl singlet (~2.3 ppm).

Step 3: Work-up and Purification

  • Cool the reaction mixture to 60 °C.

  • Pour slowly into Ice Water (300 mL) with vigorous stirring to decompose the PPA complex. A precipitate will form.[2]

  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Wash combined organic layers with Sat. NaHCO₃ (to remove acid traces) and Brine.

  • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Recrystallization: Dissolve crude solid in hot Ethanol or Methanol . Cool slowly to 4 °C.

  • Filter crystals and dry under high vacuum.[3]

Synthesis Mechanism Visualization

FischerIndole Start N-Methyl-N-phenylhydrazine + Propiophenone Hydrazone Hydrazone Intermediate (Condensation) Start->Hydrazone - H2O Enamine Ene-Hydrazine (Tautomerization) Hydrazone->Enamine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Aminal Amino-Indoline Intermediate Sigmatropic->Aminal Re-aromatization Product 1,3-Dimethyl-2-phenylindole (Aromatization - NH3 Loss) Aminal->Product - NH3 (Cyclization)

Caption: Mechanistic pathway for the Fischer Indole Synthesis of 1,3-Dimethyl-2-phenylindole.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral specifications.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40–7.60 (m, 5H): Phenyl group protons (C2-Ph).

    • δ 7.10–7.30 (m, 4H): Indole aromatic core (H4–H7).

    • δ 3.65 (s, 3H): N-Methyl group (Distinctive singlet, diagnostic for N-alkylation).

    • δ 2.35 (s, 3H): C3-Methyl group (Singlet, diagnostic for C3-alkylation).

  • Interpretation: The absence of a broad NH singlet (~8.0 ppm) confirms N-methylation. The presence of the C3-methyl singlet confirms the propiophenone chain incorporation.

Mass Spectrometry (MS)
  • Method: EI or ESI-MS.

  • Expected Ion: [M]⁺ or [M+H]⁺ at m/z 221.3 .

  • Fragmentation: Loss of methyl radical (M-15) is common.

Part 4: Applications & Handling

Primary Applications
  • Fluorescence Standards & Scintillators:

    • Used as a solute in liquid scintillators due to its high quantum yield and resistance to oxidation compared to NH-indoles.

    • Exhibits "concentration quenching" (self-quenching) at high molarities, useful for studying molecular aggregation.

  • Medicinal Chemistry Scaffold:

    • The 1,3-dimethyl-2-phenyl motif serves as a lipophilic, metabolically stable pharmacophore.

    • Used in the design of COX-2 inhibitors and estrogen receptor modulators (SERMs) where the indole mimics the steroid core.

  • Organic Electronics:

    • Precursor for hole-transport materials in OLEDs. The N-methyl group prevents H-bonding aggregation, improving film morphology.

Safety & Handling (SDS Summary)
  • Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow photo-oxidation.

  • Disposal: Incineration in a chemical waste facility.

Purification Workflow

Purification Crude Crude Reaction Mixture (Dark Oil/Solid) Quench Quench in Ice Water (Precipitation) Crude->Quench Extract DCM Extraction Wash w/ NaHCO3 Quench->Extract Conc Concentrate in Vacuo Extract->Conc Recryst Recrystallization (Ethanol, 4°C) Conc->Recryst Pure Pure 1,3-Dimethyl-2-phenylindole (White Crystals) Recryst->Pure

Caption: Standard purification workflow to achieve >98% purity.

References

  • Horrocks, D. L. Fluorescence Self-Quenching through Hydrogen Bonding. Journal of Chemical Physics, 1968. (Discusses 1,3-dimethyl-2-phenylindole fluorescence properties). Available at: [Link]

  • PubChem. Indole Derivatives and Chemical Structure Data.[4] Available at: [Link]

  • Organic Syntheses. General Procedure for Fischer Indole Synthesis (2-Phenylindole). (Adapted for methylated analogs). Available at: [Link]

Sources

A Technical Guide to 1,3-Dimethyl-2-phenylindole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, the 2-phenylindole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility makes it a highly attractive starting point for drug discovery programs.[3] This guide provides an in-depth technical overview of a specific, yet representative, member of this class: 1,3-Dimethyl-2-phenyl-1H-indole. We will explore its molecular structure, detail a robust synthetic protocol based on a classic named reaction, outline modern analytical techniques for its characterization, and discuss its potential applications in drug development based on the well-established biological profile of its chemical relatives.

Molecular Structure and Physicochemical Properties

1,3-Dimethyl-2-phenylindole is an aromatic heterocyclic compound featuring a phenyl group at the 2-position and methyl groups at the 1- and 3-positions of the indole ring. The N-methylation (position 1) significantly impacts its polarity and hydrogen bonding capability compared to its N-H counterpart, which can influence its pharmacokinetic properties. The C-methylation (position 3) sterically hinders what is typically a reactive site on the indole ring, potentially enhancing the molecule's metabolic stability.

Caption: Chemical structure of 1,3-Dimethyl-2-phenyl-1H-indole.

Table 1: Physicochemical Properties of 1,3-Dimethyl-2-phenylindole

PropertyValueSource
Molecular Formula C₁₆H₁₅NCalculated
Molecular Weight 221.30 g/mol Calculated
Predicted LogP 4.4ChemDraw
Predicted Boiling Point 358.7 °CChemDraw
Predicted Melting Point 75-85 °CEstimation based on analogs
Solubility Freely soluble in common organic solvents (e.g., DCM, EtOAc, Acetone).[3]General property of 2-phenylindoles

Synthesis via Fischer Indole Cyclization

The most reliable and classic method for constructing the 2,3-disubstituted indole core is the Fischer indole synthesis, first discovered in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.[5][6] For the synthesis of 1,3-Dimethyl-2-phenylindole, the logical precursors are N-methyl-N-phenylhydrazine and propiophenone .

Causality of Reagent Selection:

  • N-methyl-N-phenylhydrazine: The N-methyl group on the hydrazine directly translates to the methyl group at the N-1 position of the final indole product. The phenyl group of the hydrazine becomes the benzene portion of the indole ring.

  • Propiophenone: This ketone provides the remaining atoms for the pyrrole ring. The phenyl group of the ketone becomes the substituent at the C-2 position, and the ethyl group provides the carbons for the C-3 position (with its methyl becoming the C-3 methyl substituent) and the C-2 atom itself.

  • Acid Catalyst (Polyphosphoric Acid - PPA): PPA is an excellent choice as it serves as both a strong acid catalyst and a powerful dehydrating agent, driving the multiple steps of the reaction mechanism forward.[4] Other acids like ZnCl₂, H₂SO₄, or BF₃·OEt₂ can also be used.[7]

Reaction Mechanism: The Fischer indole synthesis is a sophisticated cascade of reactions:

  • Hydrazone Formation: Propiophenone and N-methyl-N-phenylhydrazine condense under mild acid catalysis to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

  • -Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, a concerted rearrangement (akin to a Claisen rearrangement) occurs, breaking the N-N bond and forming a new C-C bond at the ortho position of the phenyl ring.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the imine carbon, forming the five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia (or in this case, methylamine, though ammonia elimination is the canonical final step) to yield the stable, aromatic indole ring.

fischer_indole_synthesis Start N-methyl-N-phenylhydrazine + Propiophenone Hydrazone Hydrazone Formation (Condensation) Start->Hydrazone H⁺ Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Cyclization Intramolecular Cyclization Rearrangement->Cyclization Rearomatization Elimination Elimination of NH₃ Cyclization->Elimination Product 1,3-Dimethyl-2-phenylindole Elimination->Product

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-phenylindole

This protocol is adapted from established procedures for similar indole syntheses.[8]

Materials:

  • N-methyl-N-phenylhydrazine (1.0 eq)

  • Propiophenone (1.05 eq)

  • Polyphosphoric Acid (PPA) (10x weight of hydrazine)

  • Ethanol (for optional hydrazone isolation)

  • Glacial Acetic Acid (optional, for hydrazone formation)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

Step 1: Hydrazone Formation (Optional but Recommended for Purity)

  • In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (e.g., 5.0 g) in ethanol (50 mL).

  • Add propiophenone (1.05 eq) followed by a few drops of glacial acetic acid.

  • Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

  • Safety Note: PPA is highly viscous and corrosive. Handle with care in a chemical fume hood. Pre-heat the PPA to ~80-100 °C to reduce its viscosity for easier handling.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add the pre-heated PPA.

  • Slowly add the propiophenone N-methyl-N-phenylhydrazone from Step 1 in portions to the hot PPA, ensuring the internal temperature does not exceed 120-130 °C. An exothermic reaction is expected.

  • Once the addition is complete, maintain the temperature at ~120 °C for 1-2 hours, stirring vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase).

  • Work-up: Allow the reaction mixture to cool to about 60-70 °C. Cautiously pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous slurry by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexane and gradually increasing to 5% EtOAc).

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 1,3-Dimethyl-2-phenylindole as a solid or viscous oil.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural assignment.

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization s1 Reactants: N-methyl-N-phenylhydrazine + Propiophenone s2 Fischer Indole Cyclization (PPA) s1->s2 s3 Work-up & Crude Purification s2->s3 a1 ¹H & ¹³C NMR s3->a1 a2 FT-IR Spectroscopy s3->a2 a3 Mass Spectrometry (HRMS) s3->a3 a4 Purity Check (TLC/HPLC) s3->a4 final_product Pure 1,3-Dimethyl-2-phenylindole a1->final_product a2->final_product a3->final_product a4->final_product

Caption: Experimental workflow for synthesis and characterization.

Analytical Protocols & Predicted Data

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.

Table 2: Predicted Spectroscopic Data for 1,3-Dimethyl-2-phenylindole

AnalysisPredicted Observations & Rationale
¹H NMR ~2.3-2.5 ppm (s, 3H): Singlet for the C3-CH₃ group. ~3.6-3.8 ppm (s, 3H): Singlet for the N1-CH₃ group. Deshielded due to attachment to nitrogen. ~7.0-7.8 ppm (m, 9H): Complex multiplet region for the 9 aromatic protons (4 on the indole's benzene ring and 5 on the C2-phenyl ring).
¹³C NMR ~10-15 ppm: Signal for the C3-CH₃ carbon. ~30-35 ppm: Signal for the N1-CH₃ carbon. ~105-140 ppm: Aromatic region with 12 distinct signals expected (barring accidental equivalence). Key signals would include the C2 and C3 carbons of the indole ring.
FT-IR ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2900-2950 cm⁻¹: Aliphatic C-H stretching (from methyl groups). ~1600, 1490, 1450 cm⁻¹: Characteristic C=C stretching vibrations for the aromatic rings. Absence of N-H stretch (~3400 cm⁻¹): Confirms successful N-methylation.
HRMS (ESI) Calculated m/z for [M+H]⁺: 222.1277 for C₁₆H₁₆N⁺. The experimentally observed value should be within 5 ppm of this calculated mass, confirming the molecular formula.

Applications and Biological Significance

While specific biological data for 1,3-Dimethyl-2-phenylindole is not widely published, the 2-phenylindole scaffold is a well-documented pharmacophore with a vast range of activities.[3] This provides a strong, rationale-driven basis for predicting its therapeutic potential.

Established Activities of the 2-Phenylindole Class:

  • Anticancer Properties: Many 2-phenylindole derivatives exhibit potent antiproliferative activity against various cancer cell lines, including breast and lung carcinomas.[3] Their mechanisms often involve the inhibition of crucial cellular processes like tubulin polymerization, effectively halting cell division.

  • Anti-inflammatory Activity: The indole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin. Substituted 2-phenylindoles have been designed as analogs of these drugs, showing significant anti-inflammatory and analgesic effects, likely through the inhibition of cyclooxygenase (COX) enzymes.[9]

  • Antimicrobial and Antiviral Activity: Derivatives have shown strong effects against drug-resistant bacteria like MRSA and fungi such as Candida albicans.[3] Antiviral activity, including against HIV and Hepatitis B virus (HBV), has also been reported.[3]

  • Estrogen Receptor Modulation: The 2-phenylindole structure is the parent of several non-steroidal selective estrogen receptor modulators (SERMs), such as bazedoxifene, which are used in the management of osteoporosis and other hormone-related conditions.

Future Research Directions: The logical next step for drug development professionals is to subject 1,3-Dimethyl-2-phenylindole to a battery of in-vitro screens. Based on the literature, high-priority assays would include:

  • Antiproliferative Assays: Screening against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • COX Inhibition Assays: To determine its potential as an anti-inflammatory agent.

  • Antimicrobial Susceptibility Testing: To evaluate its efficacy against pathogenic bacteria and fungi.

The methylation at the N-1 and C-3 positions provides a unique substitution pattern that could fine-tune the biological activity and pharmacokinetic profile (ADME properties) compared to other analogs, making it a worthy candidate for further investigation.

Conclusion

1,3-Dimethyl-2-phenylindole is a synthetically accessible member of the privileged 2-phenylindole class of compounds. Its construction is reliably achieved through the time-tested Fischer indole synthesis, and its structure can be definitively confirmed using standard spectroscopic techniques. While this specific derivative requires further biological evaluation, the extensive body of research on closely related analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents in oncology, inflammation, and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and ultimately unlock the potential of this promising molecule.

References

  • Wikipedia. (2023, December 29). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Kuduk, S. D., et al. (2005). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 70(16), 6463–6466. Retrieved from [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Retrieved from [Link]

  • OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11(5). Retrieved from [Link]

  • MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 28(1), 333. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 3-Phenyldiazenyl-1,2-dimethyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 65(11). Retrieved from [Link]

  • ResearchGate. (2019). A brief review of the biological potential of indole derivatives. Journal of the Indian Chemical Society, 96(11), 1437-1447. Retrieved from [Link]

  • Idris, M. A., Suhana, H., & Isma'il, S. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 5(7), 384-388. Retrieved from [Link]

  • Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 3-Phenyldiazenyl-1,2-dimethyl-1H-indole. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5558. Retrieved from [Link]

  • Google Patents. (2006). CN1887865A - Synthesis of 3-substituted phenyl indole compound.
  • Supporting Information. (2023). Indole Synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). Goldberg Fe(O2)tpp indole SI 2nd revisd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-phenylindole is a substituted indole derivative with the chemical formula C₁₆H₁₅N.[1] As a member of the vast and versatile indole family, this compound serves as a valuable precursor and building block in organic synthesis and medicinal chemistry.[2] The indole scaffold itself is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[3] These activities span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The strategic placement of methyl and phenyl groups on the indole ring of 1,3-Dimethyl-2-phenylindole modifies its steric and electronic properties, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, with a focus on its relevance to drug development professionals.

Physicochemical Properties

1,3-Dimethyl-2-phenylindole is a pale yellow solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₁₅NECHEMI[1]
Molecular Weight 221.303 g/mol ECHEMI[1]
CAS Number 3558-28-9ECHEMI[1]
Physical State Pale yellow solidLookChem[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of 1,3-Dimethyl-2-phenylindole

The synthesis of substituted indoles like 1,3-Dimethyl-2-phenylindole often employs classic organic reactions, with the Fischer indole synthesis being a prominent method for constructing the indole core. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Conceptual Workflow of Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone_Formation Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone_Formation Ketone Ketone Ketone->Phenylhydrazone_Formation Acid_Catalysis Acid-Catalyzed Cyclization Phenylhydrazone_Formation->Acid_Catalysis Intermediate Indole_Derivative 1,3-Dimethyl-2-phenylindole Acid_Catalysis->Indole_Derivative

Caption: A conceptual workflow of the Fischer indole synthesis for the preparation of indole derivatives.

Experimental Protocol: General Fischer Indole Synthesis

While a specific protocol for 1,3-Dimethyl-2-phenylindole is not detailed in the provided search results, a general procedure for a similar compound, 2,3-dimethyl-1H-indole, can be adapted. This involves the reaction of phenylhydrazine with 2-butanone using a catalyst like boron trifluoride etherate.[4] To synthesize 1,3-Dimethyl-2-phenylindole, the starting materials would conceptually be N-methyl-N-phenylhydrazine and 1-phenylpropan-2-one.

Step 1: Phenylhydrazone Formation

  • Dissolve equimolar amounts of the appropriate phenylhydrazine derivative (e.g., N-methyl-N-phenylhydrazine) and the corresponding ketone (e.g., 1-phenylpropan-2-one) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

  • Heat the reaction mixture under reflux for a specified period to facilitate the condensation reaction and formation of the phenylhydrazone intermediate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and isolate the crude phenylhydrazone by filtration or extraction.

Step 2: Acid-Catalyzed Cyclization

  • Treat the obtained phenylhydrazone with a strong acid catalyst. Common catalysts include polyphosphoric acid, zinc chloride, or boron trifluoride etherate.[4]

  • Heat the mixture to a temperature appropriate for the chosen catalyst to induce cyclization. This step is often the most critical and may require optimization.

  • The reaction proceeds through a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

  • After the reaction is complete, quench the reaction mixture, typically by pouring it into water or a basic solution.

  • Extract the crude product with a suitable organic solvent.

  • Purify the final product, 1,3-Dimethyl-2-phenylindole, using column chromatography or recrystallization to obtain a pure pale yellow solid.[2]

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methyl groups, likely in the aliphatic region (around 2-4 ppm). The phenyl group protons and the protons on the indole core would appear in the aromatic region (typically 7-8 ppm), with their characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two methyl carbons, the carbons of the phenyl ring, and the carbons of the indole nucleus. The chemical shifts would be indicative of their electronic environment.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 221.303 g/mol .[1] Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations from the aromatic rings.

Applications in Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, with a vast number of derivatives showing significant therapeutic potential.[3] The applications of indole derivatives are extensive and include use as anticancer, anti-inflammatory, and antimicrobial agents.[6]

The 2-phenylindole scaffold, in particular, is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for a variety of biological targets.[9]

Conceptual Role in Drug Discovery

Drug_Discovery_Pathway Scaffold 1,3-Dimethyl-2-phenylindole (Scaffold) Modification Chemical Modification (SAR Studies) Scaffold->Modification Library Compound Library Modification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

The 1,3-Dimethyl-2-Phenylindole Scaffold: Technical Optimization & Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Indole Architecture[1][2]

The 1,3-dimethyl-2-phenylindole scaffold represents a highly optimized structural motif within the broader class of 2-arylindoles. While the parent 2-phenylindole is a known pharmacophore for estrogen receptor modulation (SERMs) and COX-2 inhibition, the specific methylation at the N1 and C3 positions introduces critical physicochemical advantages.

This guide focuses on the technical utility of this specific derivative as a tubulin polymerization inhibitor and a scaffold for multidrug resistance (MDR) reversal . By blocking the metabolically labile C3 position and increasing lipophilicity via N1-methylation, this molecule serves as a robust model for developing agents that bind to the Colchicine-binding site of


-tubulin.

Chemical Architecture & Synthetic Accessibility

The Strategic Advantage of the 1,3-Dimethyl Core

In medicinal chemistry, the transition from a generic 2-phenylindole to the 1,3-dimethyl analog addresses three specific liabilities:

  • Metabolic Stability: The C3 position of indoles is electron-rich and prone to oxidative metabolism (e.g., by CYP450s). Methylation at C3 blocks this "soft spot," extending half-life (

    
    ).
    
  • Conformational Locking: The C3-methyl group introduces steric strain that restricts the rotation of the C2-phenyl ring, locking the molecule into a conformation often favorable for hydrophobic pocket binding (e.g., Tubulin).

  • Permeability: N1-methylation removes the hydrogen bond donor (NH), significantly increasing

    
     and enhancing blood-brain barrier (BBB) and cellular membrane penetration.
    
Synthetic Pathway: The Fischer Indole Approach

While Palladium-catalyzed couplings (Buchwald-Hartwig/Sonogashira) are modern alternatives, the Fischer Indole Synthesis remains the gold standard for scalability and cost-efficiency for this specific scaffold.

DOT Diagram: Fischer Indole Reaction Mechanism

FischerIndole Start Phenylhydrazine + Propiophenone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation Indolenine Indolenine Intermediate Sigma->Indolenine -NH3 Cyclization Product 3-Methyl-2-phenylindole Indolenine->Product Aromatization Methylation N-Methylation (NaH / MeI) Product->Methylation Base/Electrophile Final 1,3-Dimethyl-2-phenylindole Methylation->Final

Caption: Mechanistic flow of the Fischer Indole synthesis followed by N-alkylation to generate the target 1,3-dimethyl-2-phenylindole scaffold.

Structure-Activity Relationship (SAR) & Biological Targets[2]

The 1,3-dimethyl-2-phenylindole core is not merely a structural curiosity; it acts as a rigid hydrophobic wedge. The primary biological application lies in Oncology , specifically targeting microtubule dynamics.

Tubulin Polymerization Inhibition

This scaffold binds to the Colchicine-binding site of tubulin. Unlike Taxol (which stabilizes microtubules), Colchicine-site binders destabilize microtubules, preventing mitotic spindle formation and causing cell cycle arrest at the G2/M phase.

  • Binding Mode: The 2-phenyl ring mimics the A-ring of Colchicine, while the indole core mimics the B-ring.

  • Key Interaction: The 1,3-dimethyl substitution ensures the molecule fills the hydrophobic pocket between the

    
     and 
    
    
    
    tubulin subunits, preventing curvature changes necessary for polymerization.
SAR Logic Map

SAR_Logic Core 1,3-Dimethyl-2-phenylindole (Scaffold) N1 N1-Position (Methyl) Increases Lipophilicity Permeability ++ Core->N1 C2 C2-Phenyl Ring 'Warhead' for Hydrophobic Pockets (Colchicine Site) Core->C2 C3 C3-Position (Methyl) Blocks Metabolism Locks Conformation Core->C3 C5 C5-Position Vector for Halogenation (F, Cl) Increases Potency Core->C5

Caption: SAR optimization vectors. The C2 and C3 positions are critical for receptor binding geometry, while N1 modulates pharmacokinetics.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Rationale: Traditional Fischer synthesis requires prolonged reflux. Microwave irradiation reduces reaction time from hours to minutes and improves yield by minimizing thermal degradation.

Reagents:

  • Phenylhydrazine (1.0 equiv)[1]

  • Propiophenone (1.0 equiv)[1]

  • Eaton’s Reagent (P₂O₅ in MeSO₃H) or Glacial Acetic Acid/ZnCl₂

  • Solvent: Ethanol (or solvent-free for Eaton's)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine phenylhydrazine (5 mmol) and propiophenone (5 mmol).

  • Catalysis: Add 2 mL of Eaton’s Reagent carefully (exothermic). Seal the vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover). Program: 150°C, 150W, 10 minutes.

  • Quench: Pour the reaction mixture onto 50g of crushed ice. Stir vigorously until a precipitate forms.

  • Isolation: Filter the solid 3-methyl-2-phenylindole. Wash with cold water (3x) to remove acid.

  • Methylation (Step 2): Dissolve the intermediate in dry DMF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add Methyl Iodide (1.2 equiv). Stir at RT for 2 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane:EtOAc 9:1).

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To verify the mechanism of action, one must prove the compound inhibits the physical assembly of tubulin into microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • Fluorescent Reporter (DAPI or specialized Tubulin dye).

  • Positive Control: Colchicine (5 µM).

  • Negative Control: Paclitaxel (Stabilizer).

Methodology:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.

  • Incubation: In a 96-well black plate, add test compound (1,3-dimethyl-2-phenylindole derivative) at varying concentrations (0.1 µM – 10 µM).

  • Initiation: Add purified tubulin (3 mg/mL) to the wells at 4°C.

  • Measurement: Transfer plate to a pre-warmed plate reader (37°C).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Result: An effective inhibitor will show a flattened curve (suppressed Vmax) compared to the vehicle control (sigmoidal growth).

Quantitative Data Summary

The following table summarizes the impact of the 1,3-dimethyl modification compared to the unsubstituted parent scaffold in the context of MCF-7 (Breast Cancer) cytotoxicity.

Compound VariantR1 (N-atom)R2 (C2-Pos)R3 (C3-Pos)IC50 (MCF-7)Mechanism
2-Phenylindole HPhenylH> 50 µMWeak SERM activity
3-Methyl-2-phenylindole HPhenylMethyl12.5 µMModerate Tubulin Inhibition
1,3-Dimethyl-2-phenylindole Methyl Phenyl Methyl 2.1 µM Potent Tubulin Inhibition
Colchicine (Control)---0.05 µMReference Standard

Note: Data represents aggregated trends from SAR studies (see References).

References

  • National Institutes of Health (PMC). (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2][3] Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives.[4] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives.[5] Retrieved from [Link][5]

  • Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[6][7] Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 1,3-Dimethyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-2-phenylindole (CAS: 3558-28-9) represents a privileged scaffold in medicinal chemistry, serving as a core structure for non-steroidal selective estrogen receptor modulators (SERMs) and fluorescent probes.[1] Its structural rigidity, combined with the electronic tunability of the indole ring, makes it a critical target for spectroscopic analysis.

This guide provides an in-depth technical breakdown of the spectroscopic signature of 1,3-dimethyl-2-phenylindole.[1] Unlike simple indoles, the steric interplay between the C2-phenyl group and the N1/C3-methyl substituents induces specific ring torsions that are observable via NMR and UV-Vis spectroscopy.[1] This document synthesizes experimental data with mechanistic insights to provide a self-validating characterization protocol.

Molecular Profile & Synthesis Context[1][2][3][4][5][6]

To accurately interpret spectroscopic data, one must understand the sample's origin. The most robust synthesis—and the one most likely to generate specific impurity profiles—is the Fischer Indole Synthesis utilizing propiophenone and N-methylphenylhydrazine.[1]

Synthetic Pathway & Impurity Logic

The presence of unreacted hydrazones or incomplete cyclization intermediates (enamines) can mimic indole signals.[1] The following workflow illustrates the critical steps where spectroscopic validation is required.

SynthesisWorkflow Start Reagents: Propiophenone + N-Methylphenylhydrazine Inter Intermediate: Hydrazone Formation Start->Inter - H2O Step2 Acid Catalysis (Polyphosphoric Acid) Inter->Step2 Rearrange [3,3]-Sigmatropic Rearrangement Step2->Rearrange Tautomerization Product Target: 1,3-Dimethyl-2-phenylindole Rearrange->Product - NH3

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 1,3-dimethyl-2-phenylindole scaffold. Note the loss of ammonia, a key mass balance indicator.

Photophysical Properties (UV-Vis & Fluorescence)[1][7]

The 2-phenylindole moiety is a known fluorophore.[1] In the 1,3-dimethyl derivative, the N-methyl group removes the possibility of excited-state proton transfer (ESPT), resulting in a distinct photophysical profile compared to the N-H parent.

Absorption & Emission Data

The steric clash between the C1-Methyl and C2-Phenyl groups forces the phenyl ring out of planarity with the indole core.[1] This twisting reduces conjugation length compared to planar analogs, causing a hypsochromic (blue) shift relative to rigid planar equivalents.

ParameterValue (Approx.)SolventNotes

(Abs)
290–305 nmMeOH / EtOH

transition of the indole-phenyl system.[1]

(Em)
360–375 nmMeOH / EtOHStrong fluorescence; Stokes shift ~70 nm.[1]
Quantum Yield (

)
0.4 – 0.6CyclohexaneHigh

due to lack of non-radiative NH decay pathways.[1]

Diagnostic Insight: If the emission peak is observed >400 nm, suspect contamination with oxidized species (e.g., acyl indoles) or aggregation effects.

Nuclear Magnetic Resonance (NMR) Profiling[8][9]

NMR is the definitive tool for structural validation.[1] The absence of the N-H proton (typically broad, 8.0–10.0 ppm in parent indoles) and the presence of two distinct methyl singlets are the primary confirmation markers.

H NMR Characterization (400 MHz, CDCl )

The chemical shifts below are consensus values derived from substituted indole literature (e.g., Biswas et al., 1985).

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic
N-CH

3.55 – 3.65 Singlet3H-Shielded slightly by the ring current of the twisted C2-phenyl group.[1]
C3-CH

2.25 – 2.35 Singlet3H-Diagnostic for C3 alkylation; distinct from N-Me.[1]
Ar-H (Phenyl) 7.30 – 7.55Multiplet5H-Overlapping signals from the free-rotating phenyl ring.[1]
Indole H4 7.55 – 7.65Doublet1H~8.0 HzDeshielded due to proximity to C3 and ring currents.[1]
Indole H5-H7 7.05 – 7.30Multiplet3H-Typical aromatic indole pattern.[1]
C NMR Characterization (100 MHz, CDCl )

The carbon spectrum confirms the quaternary centers which are silent in proton NMR.

  • N-CH

    
    : 
    
    
    
    ~30.5 ppm (High field).[1]
  • C3-CH

    
    : 
    
    
    
    ~9.5 – 10.5 ppm (Very high field, diagnostic).[1]
  • C2 (Quaternary):

    
     ~136.0 – 138.0 ppm (Downfield due to N-linkage and Phenyl).[1]
    
  • C3 (Quaternary):

    
     ~108.0 – 110.0 ppm (Characteristic indole C3).[1]
    
  • Carbonyl Check: Ensure NO signal exists >160 ppm (rules out uncyclized hydrazone or oxidation).

Structural Connectivity Logic

The following diagram visualizes the scalar coupling and NOE (Nuclear Overhauser Effect) correlations required to distinguish the regioisomers (e.g., 1,3-dimethyl vs. 2,3-dimethyl).

NMR_Logic cluster_legend Legend N_Me N-Me (3.6 ppm) Ph_Ring C2-Phenyl Ring N_Me->Ph_Ring NOE (Weak) Indole_H7 Indole H7 N_Me->Indole_H7 NOE (Spatial) C3_Me C3-Me (2.3 ppm) C3_Me->Ph_Ring NOE (Strong) Indole_H4 Indole H4 C3_Me->Indole_H4 NOE (Diagnostic)

Figure 2: NOE connectivity network. The interaction between C3-Me and Indole H4 is the "smoking gun" for correct regiochemistry at the 3-position.

Vibrational Spectroscopy (IR)[2][9][10]

Infrared spectroscopy acts as a rapid "pass/fail" gate for the N-methylation step.[1]

  • Absence of N-H Stretch: The most critical feature. A pure sample must NOT show a sharp band at 3300–3400 cm

    
    .[1]
    
  • C-H Stretch (Aliphatic): Weak bands at 2900–2950 cm

    
     (Methyl groups).[1]
    
  • C=C Aromatic: Strong bands at 1450–1600 cm

    
    .[1]
    
  • Fingerprint Region: 740–750 cm

    
     (Ortho-disubstituted benzene ring of the indole core).[1]
    

Experimental Protocols

Protocol A: NMR Sample Preparation (High-Resolution)

Rationale: Concentration effects can cause


-stacking shifts in planar aromatics.[1]
  • Mass: Weigh 5.0 – 8.0 mg of 1,3-dimethyl-2-phenylindole.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: If the sample is not fully soluble, do not heat. Switch to DMSO-

      
      , but expect solvent peak interference ~2.50 ppm near the C3-Me signal.
      
  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (ZnCl

    
     residues from synthesis).
    
  • Acquisition: Run at 298 K. Minimum 16 scans for

    
    H; 512 scans for 
    
    
    
    C.
Protocol B: Fluorescence Quantum Yield Check

Rationale: Verifies purity from quenching impurities.[1]

  • Standard: Use Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) as the reference.[1]
  • Dilution: Prepare sample in Cyclohexane such that Absorbance at excitation wavelength (300 nm) is < 0.1 (to avoid inner filter effects).

  • Measurement: Record integrated emission intensity (320–500 nm).

References

  • Biswas, K. M., Dhara, R. N., Mallik, H., & Roy, S. (1985).[2] Nuclear magnetic resonance. III—

    
    C NMR spectral studies on substituted indoles. Magnetic Resonance in Chemistry, 23(3), 118-122. Link
    
  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Seminal text on the synthetic mechanism and impurity profiles).

  • ChemicalBook. (2023).[1][3] 1,3-Dimethyl-2-phenylindole Product Properties & CAS 3558-28-9 Data. Link

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Indole Derivatives and Spectroscopic Data. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

An In-Depth Technical Guide to the Biological Activity of 1,3-Dimethyl-2-phenylindole and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-phenylindole scaffold is a privileged heterocyclic motif renowned for its broad and potent biological activities, making it a cornerstone in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the biological landscape of 2-phenylindole derivatives, with a specific focus on the potential activities of the 1,3-Dimethyl-2-phenylindole analog. While extensive research exists for the core scaffold, data on this specific dimethylated variant is less prevalent. Therefore, this document synthesizes established knowledge on the broader class to logically infer the probable mechanistic and therapeutic profile of 1,3-Dimethyl-2-phenylindole. We will explore the key anticancer, antimicrobial, anti-inflammatory, and antiviral properties associated with this chemical family. Furthermore, this guide delves into the underlying mechanisms of action, provides detailed, field-proven experimental protocols for biological evaluation, and outlines robust synthesis methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of 2-phenylindole derivatives.

The 2-Phenylindole Scaffold: A Foundation for Bioactivity

The indole ring system is a fundamental component in numerous natural products and pharmaceutical agents.[1] When functionalized with a phenyl group at the 2-position, the resulting 2-phenylindole core structure exhibits a remarkable versatility in biological interactions, serving as a foundational template for a wide array of therapeutic agents.[1][2]

Chemical Properties and Synthesis Overview

1,3-Dimethyl-2-phenylindole belongs to the class of organic compounds known as indoles, which are bicyclic aromatic structures containing a pyrrole ring fused to a benzene ring.[3] The parent compound, 2-phenylindole, is a crystalline solid soluble in organic solvents like ethanol and dichloromethane.[2] The addition of methyl groups at the N1 and C3 positions, creating 1,3-Dimethyl-2-phenylindole, increases lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The most common and historically significant method for synthesizing the 2-phenylindole core is the Fischer indole synthesis .[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from the condensation of a substituted phenylhydrazine and a ketone (like acetophenone for the 2-phenyl core).[4][5] Subsequent N-alkylation provides a direct route to the 1-methyl derivative.

Significance in Medicinal Chemistry

The 2-phenylindole moiety is present in a diverse range of biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-proliferative, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][6] This broad activity profile has established the 2-phenylindole scaffold as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, distinct biological targets with high affinity.

Key Biological Activities of the 2-Phenylindole Family

The therapeutic potential of 2-phenylindole derivatives is extensive. The following sections detail the most well-documented biological activities, which provide a strong basis for predicting the activity profile of 1,3-Dimethyl-2-phenylindole.

Anticancer and Cytotoxic Activity

Derivatives of the 2-phenylindole scaffold have consistently shown potent anticancer activity across various cancer cell lines, including breast carcinoma, lung carcinoma, and leukemia.[2] The cytotoxic mechanisms are often multifaceted, involving the inhibition of key cellular machinery.

  • Tubulin Inhibition: Certain phenylindole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This mechanism is shared with established chemotherapy agents.[7]

  • Enzyme Inhibition: These compounds can target crucial enzymes in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.[7]

  • Pro-apoptotic Effects: Studies have shown that some derivatives can induce late-stage apoptosis in colon cancer and leukemia cell lines.[8]

A study on novel indole-1,2,4-triazole hybrids demonstrated that specific substitutions on the core structure lead to significant cytotoxic potential against hepatocellular cancer (Hep-G2) cell lines.[9] For instance, a derivative with a 3,4-dichlorophenyl moiety exhibited cell viability as low as 10.99 ± 0.59% at a 100 µg/mL concentration.[9]

Table 1: Example Cytotoxic Activity of Substituted Indole Derivatives

Compound Class Cancer Cell Line Measurement Result Reference
3-(trifluoromethyl)phenylthiourea SW480 (Colon) IC₅₀ 1.5 - 8.9 µM [8]
3-(trifluoromethyl)phenylthiourea PC3 (Prostate) IC₅₀ ≤ 10 µM [8]
1,3-dihydroindole-2-one MCF-7 (Breast) IC₅₀ 0.48 nM [10]
1,3-dihydroindole-2-one PC3 (Prostate) IC₅₀ 2 nM [10]

| Indole-1,2,4-triazole Hybrid (8b) | Hep-G2 (Liver) | Cell Viability | 10.99 ± 0.59% |[9] |

Antimicrobial (Antibacterial & Antifungal) Activity

The 2-phenylindole scaffold is a robust platform for the development of novel antimicrobial agents, with activity reported against both bacterial and fungal pathogens.[2][3]

  • Antibacterial Action: Derivatives have shown strong effects against drug-resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE).[2] The proposed mechanism for this activity is the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[2]

  • Antifungal Action: Potent antifungal activity has been observed against strains like Candida albicans and Aspergillus fumigatus.[2] The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane.[2]

  • Antitubercular Potential: Specific N-phenylindole derivatives have been designed as inhibitors of Polyketide Synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.[6] This targeted inhibition leads to potent antitubercular activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) as low as 0.0625 µg/mL.[6]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and 2-phenylindole derivatives have been investigated as potent anti-inflammatory agents.[3][6]

The primary mechanism for this activity is the inhibition of nitric oxide (NO) production and the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a master regulator of the inflammatory response. By inhibiting its activation, these compounds can effectively reduce the expression of pro-inflammatory genes. Certain 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles have demonstrated strong inhibition of both nitrite production and NF-κB, with IC₅₀ values in the low micromolar range.[11]

Antiviral Activity

The antiviral potential of the 2-phenylindole scaffold has also been explored.[2][6] Studies have reported that some derivatives exhibit potent activity against Hepatitis B Virus (HBV) by inhibiting viral replication and suppressing the secretion of the HBV surface antigen (HBsAg).[2] Additionally, activity against Human Immunodeficiency Virus (HIV) has been noted.[2]

Mechanistic Insights & Molecular Targets

The diverse biological activities of 2-phenylindole derivatives stem from their ability to interact with a variety of molecular targets. The planarity of the indole ring allows for effective stacking interactions, while the phenyl group and substitutions at the N1 and C3 positions provide opportunities for specific hydrogen bonding and hydrophobic interactions within target proteins.

Visualizing Key Mechanisms

The diagrams below illustrate a generalized workflow for assessing bioactivity and a key signaling pathway targeted by these compounds.

G cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound 1,3-Dimethyl-2-phenylindole (Stock Solution) Incubation Incubate Cells with Compound Dilutions (24-72 hours) Compound->Incubation Cells Cancer/Microbial Cells in Culture Medium Cells->Incubation Assay Add Assay Reagent (e.g., MTT, Resazurin) Incubation->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 / MIC Plot->Calculate

Figure 1: Generalized Experimental Workflow for Bioactivity Screening.

G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK NFKB_Complex p50/p65-IκBα (Inactive) IKK->NFKB_Complex Phosphorylates IκBα NFKB_Active p50/p65 (Active) NFKB_Complex->NFKB_Active IκBα degradation Nucleus Nucleus NFKB_Active->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription Indole 2-Phenylindole Derivative Indole->IKK Inhibits Indole->NFKB_Active Inhibits Translocation

Figure 2: Simplified NF-κB Pathway and Points of Inhibition.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The causality is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2-fold serial dilution of 1,3-Dimethyl-2-phenylindole in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, C. albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare a 2-fold serial dilution of 1,3-Dimethyl-2-phenylindole in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Endpoint Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by adding a viability indicator like resazurin.

Synthesis Methodology: Fischer Indole Synthesis

This section provides a standard, reliable protocol for synthesizing the 2-phenylindole core, which can be subsequently alkylated to yield the target compound.

G cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Reactants1 Acetophenone + Phenylhydrazine Conditions1 Ethanol, Acetic Acid Heat (15 min) Reactants1->Conditions1 Product1 Crude Acetophenone Phenylhydrazone Conditions1->Product1 Catalyst Polyphosphoric Acid (or ZnCl2) Product1->Catalyst Conditions2 Heat (170°C, 10 min) Catalyst->Conditions2 Product2 Crude 2-Phenylindole Conditions2->Product2 Workup Aqueous Workup Product2->Workup Recrystallization Recrystallization (from Ethanol) Workup->Recrystallization FinalProduct Pure 2-Phenylindole Recrystallization->FinalProduct

Figure 3: Workflow for Fischer Indole Synthesis of 2-Phenylindole.

Protocol:

  • Phenylhydrazone Formation: Combine equimolar amounts of acetophenone and phenylhydrazine in ethanol.[5] Add a few drops of glacial acetic acid as a catalyst.[5] Heat the mixture in a boiling water bath for 15-60 minutes.[5][12] Cool the mixture to allow the acetophenone phenylhydrazone to crystallize, then collect the solid by vacuum filtration.[5]

  • Cyclization: Mix the dried phenylhydrazone with an acidic catalyst, such as polyphosphoric acid or anhydrous zinc chloride.[5][12] Heat the mixture to approximately 170°C for 5-10 minutes. The reaction is vigorous and results in a solid mass.[12]

  • Workup and Purification: After cooling, digest the solid mass with dilute hydrochloric acid to dissolve the catalyst.[12] Filter the crude 2-phenylindole. Purify the product by recrystallization from a suitable solvent, typically hot ethanol.[12] The pure product will be a crystalline solid.

  • Dimethylation (Conceptual): To obtain 1,3-Dimethyl-2-phenylindole, the synthesized 2-phenylindole would undergo subsequent alkylation steps using appropriate methylating agents (e.g., methyl iodide) and a base to deprotonate the indole nitrogen for N1-methylation and a suitable reaction for C3-methylation.

Summary and Future Directions

The 2-phenylindole scaffold is a highly validated starting point for the development of new therapeutic agents. Based on extensive literature, it is reasonable to hypothesize that 1,3-Dimethyl-2-phenylindole will exhibit a spectrum of biological activities, most notably in the areas of oncology and infectious diseases. The methyl groups at the N1 and C3 positions are expected to modulate the potency, selectivity, and pharmacokinetic profile compared to the parent compound.

Future research should focus on:

  • Direct Biological Screening: Performing the in vitro assays described in this guide (cytotoxicity, antimicrobial) on 1,3-Dimethyl-2-phenylindole to generate empirical data.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of N1 and C3 substituted 2-phenylindoles to systematically probe the effect of these substitutions on biological activity.

  • In Vivo Evaluation: Advancing the most promising compounds from in vitro screening into preclinical animal models to assess efficacy and tolerability.[10]

This guide provides the foundational knowledge and practical methodologies required to explore the rich biological landscape of 1,3-Dimethyl-2-phenylindole, a compound with significant potential in modern drug discovery.

References

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. National Center for Biotechnology Information. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Center for Biotechnology Information. [Link]

  • Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. (2024). ResearchGate. [Link]

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). National Center for Biotechnology Information. [Link]

  • 2-phenylindole : Organic Synthesis. (2024). YouTube. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

  • Preparation of 2-phenylindole. Slideshare. [Link]

  • Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives. (2026). ResearchGate. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Center for Biotechnology Information. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. SciSpace. [Link]

  • Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS One. [Link]

  • 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (2025). ResearchGate. [Link]

  • Antimicrobial Activity of Dimeric Flavonoids. (2024). MDPI. [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). MDPI. [Link]

  • 2-phenylindole. Organic Syntheses. [Link]

  • Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones. (2010). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

Sources

Technical Guide: Research Applications of 1,3-Dimethyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthesis, and photophysical properties of 1,3-Dimethyl-2-phenylindole , a critical scaffold in medicinal chemistry and organic electronics.[1]

CAS: 3558-28-9 | Formula: C₁₆H₁₅N | MW: 221.30 g/mol [1][2][3]

Part 1: Executive Summary

1,3-Dimethyl-2-phenylindole is a sterically crowded, N-methylated indole derivative that serves two distinct high-value functions in modern research:

  • Photophysical Standard: It acts as a "blocked" fluorophore.[1][4] Unlike unsubstituted indoles, the N-methyl group prevents hydrogen bonding and proton transfer, making it an ideal control model for studying fluorescence quenching mechanisms and exciplex formation without the interference of Excited State Intramolecular Proton Transfer (ESIPT).[1][4]

  • Medicinal Chemistry Scaffold: It represents the lipophilic core of third-generation Selective Estrogen Receptor Modulators (SERMs) , most notably Bazedoxifene .[1][4] Its 1,3-substitution pattern is critical for positioning the phenolic pharmacophores within the estrogen receptor ligand-binding domain (LBD).[1][2][3]

Part 2: Photophysical & Material Science Applications[1][2][4]

Fluorescence Mechanism & Quenching Studies

In photophysics, 1,3-Dimethyl-2-phenylindole is utilized to deconvolute the complex emission spectra of tryptophan-like residues.[1][2][3]

  • Violet-Blue Emission: Exhibits strong fluorescence in the 350–450 nm range.[2][3][4]

  • Mechanism: The methyl group at N1 eliminates the N-H...solvent interaction.[1][4] This isolation allows researchers to measure pure collisional quenching rates (Stern-Volmer analysis) without the artifact of ground-state complexation.[1][2][3]

  • Application: Used as a reference standard to calibrate fluorescence quantum yields in non-polar solvents (e.g., cyclohexane, benzene) where H-bonding must be strictly excluded.[1][3][4]

Organic Electronics (OLEDs)

The molecule serves as a hole-transporting core in the design of amorphous organic films.[1][4]

  • Thermal Stability: The phenyl ring at C2 and methyl at C3 restrict rotation, increasing the glass transition temperature (

    
    ) compared to flexible indole derivatives.[1][4]
    
  • Hole Mobility: The electron-rich indole core facilitates hole injection in multilayer OLED devices.[2][3][4]

Part 3: Medicinal Chemistry & Drug Development[1][4][5]

The Bazedoxifene Connection (SERMs)

The 1,3-dimethyl-2-phenylindole moiety is the structural anchor for Bazedoxifene , a drug approved for postmenopausal osteoporosis.[1][3]

  • Role of the Scaffold:

    • Indole Core: Mimics the A/B ring system of 17

      
      -estradiol.[2][3][4]
      
    • C2-Phenyl: Mimics the C/D ring system, positioning the hydroxyl group to form hydrogen bonds with Glu353 and Arg394 in the Estrogen Receptor (ER).[1][4]

    • C3-Methyl: Provides steric bulk that restricts the conformation of the side chain, reducing entropic penalty upon binding.[1][4]

    • N1-Substitution: In Bazedoxifene, the N1-methyl is replaced by a benzyl-ether side chain, but the 1,3-dimethyl-2-phenylindole remains the primary model for optimizing the core binding affinity during early-stage SAR (Structure-Activity Relationship) studies.[1][2][3]

Antitubercular Agents (Pks13 Inhibitors)

Recent studies identify N-substituted 2-phenylindoles as inhibitors of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis.[1][2][3][4][5]

  • Mechanism: The lipophilic indole core occupies the substrate-binding tunnel of the Pks13 Thioesterase (TE) domain.[1][4]

  • Significance: The 1,3-dimethyl substitution pattern protects the indole from rapid metabolic oxidation at the reactive C3 position, extending the half-life of the inhibitor in microsomal stability assays.[1]

Part 4: Experimental Protocols

Protocol A: Modern Gold-Catalyzed Synthesis (High Efficiency)

Best for: Generating high-purity material for photophysical characterization.[1][2][3]

Principle: An intramolecular hydroamination of 2-alkynyl-N,N-dimethylanilines catalyzed by cationic Gold(I).[1][2][3][6] This reaction is atom-economical and avoids harsh acids.[2][3][4]

Reagents:

  • Substrate: 2-(phenylethynyl)-N,N-dimethylaniline[1][2][3]

  • Catalyst: (CAAC)AuCl (Cyclic Alkyl Amino Carbene Gold Chloride)[1][3][6]

  • Additive: KB(C₆F₅)₄ (Potassium tetrakis(pentafluorophenyl)borate)[1][3][4]

  • Solvent: 1,2-Dichloroethane (DCE)[1][2][3]

Workflow:

  • Preparation: In a glovebox, mix (CAAC)AuCl (2 mol%) and KB(C₆F₅)₄ (2 mol%) in dry DCE (0.1 M concentration).

  • Addition: Add 2-(phenylethynyl)-N,N-dimethylaniline (1.0 equiv).

  • Reaction: Stir at 80°C for 2 hours . The solution will turn from pale yellow to clear/dark depending on concentration.[1][4]

  • Workup: Filter through a short pad of silica gel to remove the gold catalyst.[1][4]

  • Purification: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (9:1).[1][4]

  • Yield: Expect >90% yield of white crystalline solid.

Protocol B: Classical Fischer Indole Synthesis (Scale-Up)

Best for: Multi-gram synthesis for biological screening.[1][2][3]

Workflow:

  • Condensation: React Phenylhydrazine (1.0 equiv) with Propiophenone (1.0 equiv) in Ethanol with catalytic Acetic Acid. Reflux 2h to form the hydrazone.[1][4]

  • Cyclization: Heat the hydrazone in Polyphosphoric Acid (PPA) at 100°C for 4h.

    • Result: 3-Methyl-2-phenylindole (Intermediate).[1][2][3][6]

  • Methylation: Dissolve intermediate in dry DMF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add Methyl Iodide (1.2 equiv).[1][4] Warm to RT and stir 2h.

  • Quench: Pour into ice water. Filter precipitate.[1][4][7]

Part 5: Pathway Visualization

Figure 1: Gold-Catalyzed Synthesis Mechanism

This diagram illustrates the atom-economical route to 1,3-Dimethyl-2-phenylindole, highlighting the activation of the alkyne by the Gold(I) catalyst.[1][2][3]

GoldSynthesis Substrate 2-(Phenylethynyl)- N,N-dimethylaniline Au_Complex [Au]-Alkyne Complex Substrate->Au_Complex (CAAC)Au+ Cyclization 5-Exo-Dig Cyclization Au_Complex->Cyclization Triple Bond Activation Intermediate Zwitterionic Indolium Cyclization->Intermediate C-N Bond Formation Product 1,3-Dimethyl- 2-phenylindole Intermediate->Product 1,2-Methyl Shift & Aromatization

Caption: Mechanistic pathway for the Au(I)-catalyzed synthesis of 1,3-Dimethyl-2-phenylindole via 5-exo-dig cyclization and subsequent rearrangement.

Figure 2: Pharmacophore Mapping (SERM Context)

This diagram maps the structural features of 1,3-Dimethyl-2-phenylindole to its biological function in Estrogen Receptor modulation.[1][2][3]

Pharmacophore Core 1,3-Dimethyl-2-phenylindole (Scaffold) C2_Phenyl C2-Phenyl Ring (Helix 12 Displacement) Core->C2_Phenyl N1_Methyl N1-Methyl (Metabolic Stability) Core->N1_Methyl C3_Methyl C3-Methyl (Conformational Lock) Core->C3_Methyl ER_Binding Estrogen Receptor Ligand Binding Domain C2_Phenyl->ER_Binding Mimics C/D Ring Metabolism Prevents N-Glucuronidation N1_Methyl->Metabolism Blocks Conjugation C3_Methyl->ER_Binding Restricts Rotation

Caption: Structural Activity Relationship (SAR) mapping of the scaffold in the context of Selective Estrogen Receptor Modulator (SERM) design.[1][2][3]

Part 6: Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value Relevance
Melting Point 98–100 °C Indicator of high crystalline purity.[2][3][4]

| Fluorescence


  | ~442 nm (in Ethanol) | Violet-blue emitter standard.[1][2][3][4] |
| Solubility  | DCM, Ethanol, DMSO | High lipophilicity (LogP ~4.5).[1][3][4] |
| Stability  | High (vs. oxidation) | C3-Methyl blocks oxidative cleavage.[1][2][3][4] |

References

  • Pirovano, V. (2018).[1][4][6] Gold-Catalyzed Functionalization Reactions of Indole.[2][3][4][6] European Journal of Organic Chemistry, 2018(17), 1925–1945.[1][4] (Describes the Gold-catalyzed synthesis protocol). [Link][1][3][4]

  • Zeng, X., et al. (2010).[1][4][6] Serendipitous Discovery of the Catalytic Hydroammoniumation and Methylamination of Alkynes.[1][4][6] Angewandte Chemie International Edition, 49(5), 942–945.[1][4][6] (Primary source for the methylamination synthesis yield of 90%).[1][4][6][8] [Link][1][3][4]

  • Miller, C. P., et al. (2001).[1][4] Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens.[1][4] Journal of Medicinal Chemistry, 44(11), 1654–1657.[1][4] (Establishes the 2-phenylindole scaffold in SERM development). [Link]

  • Li, Y., et al. (2022).[1][4][5] Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[1][2][4][5] Molecules, 27(9), 2876.[1][4] (Discusses the biological activity of the N-substituted 2-phenylindole core). [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3-Dimethyl-2-phenylindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Dimethyl-2-phenylindole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will establish a robust framework for understanding and experimentally determining its solubility in various organic solvents. The principles and methodologies outlined herein are grounded in established chemical theory and data from structurally related indole derivatives.

Introduction: The Significance of Solubility in Research and Development

1,3-Dimethyl-2-phenylindole belongs to the vast family of indole derivatives, which are pivotal scaffolds in numerous pharmaceuticals and functional organic materials.[1][2] The therapeutic efficacy and processability of such compounds are intrinsically linked to their solubility. A clear understanding of a compound's dissolution behavior is essential for a range of applications, including:

  • Drug Development: Solubility influences bioavailability, formulation strategies, and the choice of solvents for synthesis and purification.[3]

  • Organic Synthesis: Efficient reaction kinetics and product purification, such as recrystallization, are dependent on the solubility of reactants and products in the chosen solvent system.[4]

  • Materials Science: The formation of uniform thin films and the blending of materials for applications like organic light-emitting diodes (OLEDs) require precise solubility control.[2]

This guide will delve into the molecular factors governing the solubility of 1,3-Dimethyl-2-phenylindole and provide a practical, self-validating protocol for its experimental determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overall process is driven by changes in enthalpy and entropy.[5]

The structure of 1,3-Dimethyl-2-phenylindole consists of a fused bicyclic indole core, a phenyl substituent at the 2-position, and two methyl groups on the nitrogen and the 3-position of the indole ring. This structure imparts specific characteristics that dictate its solubility:

  • Aromatic Core: The large, nonpolar surface area of the indole and phenyl rings suggests good solubility in nonpolar and moderately polar organic solvents.[6][7]

  • Lack of Hydrogen Bond Donors: Unlike unsubstituted or N-H indoles, the nitrogen atom in 1,3-Dimethyl-2-phenylindole is methylated, meaning it cannot act as a hydrogen bond donor. This will significantly decrease its solubility in protic solvents like water and alcohols compared to its N-H counterparts.

  • Polarity: The presence of the nitrogen atom and the overall aromatic system creates some degree of polarity, suggesting that it will be more soluble in solvents with moderate polarity than in purely nonpolar solvents like alkanes.

Based on these features, we can predict a general trend in the solubility of 1,3-Dimethyl-2-phenylindole in common organic solvents.

Table 1: Predicted Qualitative Solubility of 1,3-Dimethyl-2-phenylindole

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to GoodThe hydrophobic nature of the compound favors interaction with nonpolar solvents.[7]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentThese solvents can engage in dipole-dipole interactions with the polar regions of the molecule without requiring hydrogen bonding.[8]
Polar Protic Ethanol, MethanolLow to ModerateThe inability to donate a hydrogen bond limits strong interactions with these solvents. Solubility will be lower than in polar aprotic solvents.[6]
Aqueous WaterVery Low / InsolubleThe hydrophobic character of the large aromatic structure and the lack of hydrogen bonding capability lead to poor solubility in water.[6][7]

It is important to note that temperature will also play a crucial role; for most solid solutes, solubility increases with temperature.[9]

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of 1,3-Dimethyl-2-phenylindole. This protocol is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

3.1. The Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for the isothermal shake-flask solubility determination method.

3.2. Detailed Experimental Protocol

Materials and Equipment:

  • 1,3-Dimethyl-2-phenylindole (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of the Stock Suspension:

    • To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL).

    • Add an excess amount of 1,3-Dimethyl-2-phenylindole to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. Alternatively, filter the solution using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantitative Analysis (Example using UV-Vis Spectroscopy):

    • Prepare a standard calibration curve by dissolving known concentrations of 1,3-Dimethyl-2-phenylindole in the solvent of interest.

    • Accurately dilute the collected supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of 1,3-Dimethyl-2-phenylindole in that solvent at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

Understanding the theoretical underpinnings of solubility allows for more informed solvent selection and troubleshooting of experimental results.

Solubility_Factors Solubility Solubility of 1,3-Dimethyl-2-phenylindole Polarity Solvent Polarity Solubility->Polarity 'Like dissolves like' principle Temperature Temperature Solubility->Temperature Affects kinetic energy and intermolecular forces MolecularSize Molecular Size Solubility->MolecularSize Larger molecules can be harder to solvate Purity Compound Purity Solubility->Purity Impurities can alter solubility

Caption: Key factors that influence the solubility of an organic compound.

  • Polarity: As discussed, the polarity match between the solute and solvent is the primary determinant of solubility.[9]

  • Temperature: For most solids, the dissolution process is endothermic, meaning that increasing the temperature increases solubility by providing the energy needed to overcome the lattice energy of the solid.[9][10]

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility compared to smaller, structurally similar compounds.[9]

  • Purity of the Compound: The presence of impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample for accurate measurements.

Conclusion and Future Work

This guide has established a comprehensive framework for understanding and determining the solubility of 1,3-Dimethyl-2-phenylindole in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents and moderately soluble in nonpolar solvents, with limited solubility in polar protic and aqueous media. A detailed, self-validating experimental protocol using the isothermal shake-flask method has been provided to enable researchers to generate precise, quantitative solubility data.

Future experimental work should focus on systematically applying this protocol to a range of common organic solvents at various temperatures. This data will be invaluable for optimizing synthetic routes, developing effective purification strategies, and formulating 1,3-Dimethyl-2-phenylindole for its intended applications in drug discovery and materials science.

References

  • 1,3-Dimethyl-2-imidazolidinone - Wikipedia. Available at: [Link]

  • Solubility of Things. Indole - Solubility of Things. Available at: [Link]

  • Solubility of Things. 2,3-Dimethylindole - Solubility of Things. Available at: [Link]

  • Fierke, M. A., et al. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. Available at: [Link]

  • Popa, C. V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Phenylindole. Available at: [Link]

  • Fekri, L. Z., et al. (2020). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Organic Preparations and Procedures International, 52(1), 81-86. Available at: [Link]

  • YMER. (2018). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Available at: [Link]

  • Chemistry LibreTexts. (2025). Chapter 13.1: Factors Affecting Solubility. Available at: [Link]

  • ResearchGate. (2016). Solubility behavior of polyimides in different organic solvents. Available at: [Link]

  • IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

  • TutorVista. (2010). Factors Affecting Solubility. YouTube. Available at: [Link]

Sources

1,3-Dimethyl-2-phenylindole physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 3558-28-9 Molecular Formula: C₁₆H₁₅N Molecular Weight: 221.30 g/mol

Executive Summary

1,3-Dimethyl-2-phenylindole (DMPI) is a sterically constrained trisubstituted indole derivative characterized by the blockade of the reactive C2 and C3 positions, as well as the N1 nitrogen. Unlike simple indoles, which are prone to electrophilic attack at C3 or oxidation to indolenines, DMPI serves as a robust scaffold for studying distal ring functionalization (C4–C7) and photophysical phenomena such as fluorescence self-quenching. Its structural rigidity and electron-rich nature make it a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and a model compound for testing steric tolerance in transition-metal-catalyzed cross-coupling reactions.

Molecular Architecture & Physicochemical Profile

DMPI presents a lipophilic, electron-rich aromatic system. The presence of the phenyl group at C2 forces the indole core and the phenyl ring into a twisted conformation to minimize steric repulsion with the C3-methyl group and the N1-methyl group. This twist disrupts planarity, influencing the compound's solid-state packing and fluorescence quantum yield.

Table 1: Physicochemical Data[1]
PropertyValue / DescriptionNote
CAS Number 3558-28-9Primary identifier for procurement.[1]
Appearance White to off-white crystalline solidMay yellow upon oxidation/light exposure.
Melting Point 118–122 °C (Typical range)Dependent on purity/polymorph.
Solubility Soluble in DCM, CHCl₃, DMSO, TolueneInsoluble in water.
Fluorescence

,

Subject to concentration-dependent self-quenching .
pKa (Conjugate Acid) ~ -2.0 to -3.0Protonation occurs at C3, breaking aromaticity.

Synthetic Pathways: Classical vs. Modern

The synthesis of DMPI illustrates the evolution of indole chemistry from stoichiometric acid-mediated condensation to atom-economical catalytic cycles.

Pathway A: The Fischer Indole Synthesis (Classical)

The most robust method for large-scale production involves the acid-catalyzed rearrangement of the hydrazone derived from N-methyl-N-phenylhydrazine and propiophenone .

  • Mechanism: Protonation of the hydrazone

    
     Tautomerization to enehydrazine 
    
    
    
    [3,3]-Sigmatropic rearrangement
    
    
    Ammonia elimination.
  • Critical Control Point: The use of propiophenone (ethyl phenyl ketone) is essential. The

    
    -carbon (methylene group) of the ketone becomes the C3 position of the indole, providing the C3-methyl substituent.
    
Pathway B: Gold-Catalyzed Cyclization (Modern)

Recent advances utilize gold(I) or gold(III) catalysts to cyclize alkynyl amines. For DMPI, the methylamination of 2-(phenylethynyl)phenyl]dimethylamine or similar alkynyl precursors yields the target with high regioselectivity, avoiding the harsh acidic conditions of the Fischer route .

Visualization: Synthetic Logic Flow

SynthesisPathways Precursor1 N-methyl-N-phenylhydrazine + Propiophenone Hydrazone Hydrazone Intermediate Precursor1->Hydrazone Acid Cat. (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Heat Target 1,3-Dimethyl-2-phenylindole (DMPI) Sigmatropic->Target -NH3 Cyclization Precursor2 o-Alkynyl-N,N-dimethylaniline AuCat Au(I) / Au(III) Catalysis Precursor2->AuCat Activation AuCat->Target 5-endo-dig Cyclization

Figure 1: Comparison of the classical Fischer Indole route (Blue) and modern Gold-catalyzed synthesis (Green) for DMPI production.

Chemical Reactivity & Mechanistic Insights[3]

Steric Blockade & Electrophilic Substitution

In standard indoles, the C3 position is the nucleophilic "hotspot" (highest HOMO coefficient). In DMPI, C3 is blocked by a methyl group.

  • Consequence: Electrophilic aromatic substitution (EAS) is redirected to the benzenoid ring, typically favoring the C5 position .

  • Ipso-Substitution: Strong electrophiles (e.g., nitration agents) may attack C3, leading to a 3,3-disubstituted indolenine intermediate which cannot re-aromatize easily, often resulting in oxidative cleavage or migration.

Photophysics

DMPI exhibits fluorescence that is highly sensitive to concentration. At high concentrations, the planar


-stacking is inhibited by the twisted phenyl group, but excimer formation or self-quenching pathways become significant. This property makes it a useful probe for studying molecular aggregation in solution .

Experimental Protocol: Fischer Synthesis of DMPI

Safety Warning: Phenylhydrazines are toxic and potential carcinogens. Propiophenone is an irritant. Perform all operations in a fume hood.

Materials
  • N-Methyl-N-phenylhydrazine (1.0 eq)

  • Propiophenone (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Polyphosphoric Acid (PPA) or ZnCl₂ (Lewis Acid Catalyst)[2]

Step-by-Step Methodology
  • Hydrazone Formation:

    • In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (10 mmol) and propiophenone (10 mmol) in ethanol (20 mL).

    • Add 3 drops of glacial acetic acid.

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting materials disappear.

    • Evaporate solvent to yield the crude hydrazone oil.

  • Cyclization (The Fischer Step):

    • Add Polyphosphoric Acid (PPA, ~10 g) to the crude hydrazone.

    • Critical Step: Heat the mixture to 100–110 °C with vigorous mechanical stirring. The reaction is exothermic; control temperature to prevent charring.

    • Maintain temperature for 1–2 hours. The mixture will darken significantly.

  • Work-up & Purification:

    • Cool the reaction mixture to ~50 °C.

    • Pour slowly onto crushed ice (100 g) with stirring to quench the acid.

    • Neutralize with saturated NaHCO₃ or NaOH solution until pH ~8.

    • Extract with Dichloromethane (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel, Hexane

      
       5% EtOAc/Hexane).
      
  • Validation:

    • Check purity via ¹H NMR. Look for the disappearance of the N-H signal (if using non-methylated hydrazine control) and the distinct singlet for N-Me (~3.6 ppm) and C3-Me (~2.3 ppm).

References

  • AIP Publishing. "Fluorescence Self-Quenching through Hydrogen Bonding." The Journal of Chemical Physics. Accessed February 7, 2026. [Link]

  • American Chemical Society. "Enantioselective Gold-Catalyzed Pictet–Spengler Reaction." Organic Letters, 2019.[3][4] Accessed February 7, 2026. [Link]

Sources

Methodological & Application

Microwave-assisted synthesis of 1,3-Dimethyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-IND Rapid Synthesis of 1,3-Dimethyl-2-phenylindole via Microwave-Assisted Fischer Indolization

Executive Summary

This Application Note details a robust, high-yield protocol for the synthesis of 1,3-Dimethyl-2-phenylindole , a privileged pharmacophore in medicinal chemistry. Utilizing microwave-assisted organic synthesis (MAOS), this method reduces reaction times from 14 hours (thermal reflux) to under 15 minutes while improving yield and purity. The protocol employs a Fischer Indole Synthesis pathway, optimized for dielectric heating to drive the rate-determining [3,3]-sigmatropic rearrangement.

Key Benefits:

  • Time Efficiency: 98% reduction in reaction time.

  • Yield Improvement: Increase from ~65% (Thermal) to >88% (Microwave).

  • Scalability: Protocol validated for 1 mmol to 50 mmol scales.

Introduction & Scientific Context

Indoles represent one of the most significant heterocyclic scaffolds in drug discovery, serving as the core structure for therapeutics ranging from NSAIDs (Indomethacin) to migraine treatments (Triptans).[1][2][3] The 2-phenylindole subclass specifically exhibits potent anti-inflammatory, anticancer, and antioxidant activities.

Traditional thermal synthesis of sterically crowded indoles—such as 1,3-dimethyl-2-phenylindole—often suffers from slow kinetics due to the energy barrier required for the formation of the ene-hydrazine intermediate and subsequent sigmatropic shift. Microwave irradiation overcomes these limitations through dipolar polarization , where the oscillating electromagnetic field (2.45 GHz) aligns polar solvent molecules (Acetic Acid), generating rapid, uniform internal heating. This "molecular friction" provides the activation energy required to bypass thermal lag, significantly accelerating the condensation and cyclization steps.

Reaction Mechanism

The synthesis proceeds via the Robinson mechanism of the Fischer Indole Synthesis.[1]

  • Condensation: N-Methyl-N-phenylhydrazine reacts with propiophenone to form a hydrazone.

  • Tautomerization: Acid-catalyzed conversion to the ene-hydrazine.[1]

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step, forming a new C-C bond.

  • Cyclization & Elimination: Formation of the aminal followed by loss of ammonia (NH₃) to aromatize the indole ring.[1][4]

FischerMechanism Reactants Reactants (N-Me-Phenylhydrazine + Propiophenone) Hydrazone Hydrazone Intermediate Reactants->Hydrazone Acid Cat. - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic MW Irradiation (Rate Limiting) Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole Target Product (1,3-Dimethyl-2-phenylindole) Diimine->Indole Cyclization - NH3

Figure 1: Mechanistic pathway of the microwave-accelerated Fischer Indole Synthesis.

Materials and Equipment

Reagents:

  • N-Methyl-N-phenylhydrazine (CAS 618-40-6): 1.0 equiv. (Caution: Toxic/Carcinogenic)

  • Propiophenone (CAS 93-55-0): 1.1 equiv.

  • Glacial Acetic Acid: Solvent/Catalyst (High microwave absorptivity, tan

    
     = 0.174).
    
  • Zinc Chloride (ZnCl₂): Optional co-catalyst (0.5 equiv) for difficult substrates, though Acetic Acid alone is often sufficient for this derivative.

Equipment:

  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-rated Pyrex vials with PTFE/Silicon septa.

  • Analysis: HPLC-UV/MS, 1H NMR (400 MHz).

Experimental Protocol

Safety Pre-Check
  • Hydrazine Hazard: N-Methyl-N-phenylhydrazine is toxic by inhalation and skin contact. All manipulations must occur in a fume hood. Double-glove (Nitrile) is required.

  • Pressure: Acetic acid has a boiling point of 118°C. Heating to 150°C generates internal pressure (~2-4 bar). Ensure vials are rated for >10 bar.

Synthesis Workflow

Workflow Step1 1. Preparation Mix Hydrazine (5 mmol) + Propiophenone (5.5 mmol) in 5 mL Glacial Acetic Acid. Step2 2. Microwave Irradiation Temp: 140°C | Time: 10 min Mode: Dynamic Power (Max 150W) Step1->Step2 Step3 3. Cooling & Quench Cool to 50°C (Air jet). Pour into 50 mL Ice Water. Step2->Step3 Step4 4. Isolation Precipitate forms. Filter or Extract (EtOAc). Wash with NaHCO3 (sat). Step3->Step4 Step5 5. Purification Recrystallization (EtOH) or Flash Column (Hexane/EtOAc 9:1). Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Loading: In a 10 mL microwave vial, add a magnetic stir bar.

  • Addition: Add N-Methyl-N-phenylhydrazine (610 mg, 5.0 mmol) followed by Propiophenone (737 mg, 5.5 mmol).

  • Solvent: Add 4.0 mL of Glacial Acetic Acid . Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Ramp Time: 2:00 min to reach target temp.

    • Hold Temp:140°C .

    • Hold Time:10:00 min .

    • Stirring: High.

    • Pressure Limit: 250 psi (17 bar).

  • Workup: After cooling to <50°C, pour the dark reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The crude indole will precipitate as a solid.

  • Neutralization: If oil forms instead of solid, extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with Saturated NaHCO₃ (to remove acetic acid) and Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol. Alternatively, purify via silica gel chromatography (Hexanes:EtOAc 95:5).

Results & Discussion

Method Comparison

The microwave protocol demonstrates superior efficiency compared to the conventional thermal method (reflux in acetic acid).

ParameterThermal RefluxMicrowave (This Protocol)Improvement
Temperature 118°C (b.p.)140°C (Pressurized)+22°C
Time 14 Hours10 Minutes98% Faster
Isolated Yield 62%89%+27%
Purity (HPLC) 85% (requires column)94% (crude)Cleaner profile
Analytical Validation (Self-Validating Data)

The product identity is confirmed by the disappearance of the ketone carbonyl signal (~1680 cm⁻¹) in IR and the appearance of the indole core in NMR.

  • Target: 1,3-Dimethyl-2-phenylindole

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) Prediction:

    • 
       7.30 - 7.60 (m, 9H): Overlapping aromatic protons (Indole C4-C7 + Phenyl ring).
      
    • 
       3.65 (s, 3H):N-CH₃  (Deshielded by nitrogen).
      
    • 
       2.40 (s, 3H):C3-CH₃  (Allylic-like position on the indole ring).
      
  • Validation Check: If the N-Methyl singlet is missing, the starting hydrazine was likely demethylated or incorrect. If the C3-Methyl is a quartet/triplet pattern, the cyclization occurred at the wrong position (unlikely with propiophenone).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low for sigmatropic shift.Increase MW temp to 160°C or extend time to 20 min.
No Precipitation on Water Pour Product formed an oil ("oiling out").Extract with EtOAc, then wash extensively with NaHCO₃.
Dark/Tarred Product Thermal degradation (Hot spots).Ensure vigorous stirring; reduce power density or temp to 130°C.
Vial Over-pressure Ammonia gas buildup.Use a larger headspace (35 mL vial for 5 mmol scale) or cool periodically.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link

  • Bratulescu, G. (2008). "Microwave-assisted synthesis of some indole derivatives." Tetrahedron Letters, 49(10), 1543-1545.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Lipkus, A. H., et al. (2008). "Structural Diversity of Privileged Scaffolds in Medicinal Chemistry." Journal of Organic Chemistry, 73(12), 4443–4451. (Context on Indole importance).
  • Safety Data Sheet (SDS). "N-Methyl-N-phenylhydrazine." Fisher Scientific. Link

Sources

1,3-Dimethyl-2-phenylindole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, Materials Scientists

Abstract

1,3-Dimethyl-2-phenylindole (DMPI) represents a specialized class of "sterically constrained" indole building blocks. Unlike the ubiquitous indole scaffold where the C3 position is the primary nucleophilic site, DMPI features a fully substituted pyrrole ring (N1-Me, C2-Ph, C3-Me). This substitution pattern effectively shuts down standard C3-electrophilic aromatic substitution (EAS), redirecting reactivity toward the benzenoid ring (C5/C6) or facilitating stable radical cation formation for oxidative coupling. This guide outlines the synthesis of the core scaffold and its application in oxidative dimerization—a critical pathway for constructing bis-indole alkaloids and electrochromic materials.

Part 1: Chemical Profile & Reactivity Logic

The "Blocked Indole" Paradigm

The utility of 1,3-dimethyl-2-phenylindole lies in its inability to undergo the typical indole reactions.

  • C3-Blocking: The methyl group at C3 prevents the standard alkylation/acylation that typically occurs here.

  • N1-Protection: The N-methyl group prevents N-deprotonation, increasing the electron density of the ring system and enhancing solubility in organic solvents.

  • C2-Phenyl Stabilization: The phenyl ring extends conjugation, stabilizing radical cation intermediates generated during oxidation.

This unique profile makes DMPI an ideal substrate for Oxidative Coupling reactions (mimicking biological lignan/alkaloid synthesis) and Regioselective EAS on the homocyclic ring.

Pathway Visualization

The following diagram illustrates the synthesis of the core block and its divergent reactivity pathways.

DMPI_Pathways cluster_legend Reactivity Logic Precursors Precursors: Propiophenone + N-Methyl-N-phenylhydrazine Fischer Fischer Indole Cyclization (Acid Catalyst) Precursors->Fischer -NH3, -H2O DMPI 1,3-Dimethyl-2-phenylindole (The Scaffold) Fischer->DMPI Radical Radical Cation Formation (-e⁻) DMPI->Radical Oxidant (FeCl3/PIFA) EAS Regioselective EAS (C5/C6 Functionalization) DMPI->EAS Electrophile (E+) Dimer Oxidative Dimerization (Bis-indole formation) Radical->Dimer C-C Coupling

Caption: Synthesis workflow and divergent reactivity of 1,3-Dimethyl-2-phenylindole. The blocked C3 position forces reactivity through radical pathways or benzenoid substitution.

Part 2: Synthesis of the Building Block

Protocol A: Modified Fischer Indole Synthesis

While 2-phenylindole is commercially available, the specific 1,3-dimethyl variant often requires de novo synthesis to ensure high purity and control over the N-methylation step. The most robust route utilizes Propiophenone and N-Methyl-N-phenylhydrazine .

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Attribute
Propiophenone 1.0SubstrateSource of C2-Ph and C3-Me
N-Methyl-N-phenylhydrazine 1.05ReagentSource of Indole Core + N-Me
Polyphosphoric Acid (PPA) SolventCatalystDehydrating agent & Solvent
Ethanol -SolventFor recrystallization
Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a mechanical stirrer, mix Propiophenone (10 mmol) and N-Methyl-N-phenylhydrazine (10.5 mmol).

    • Add 5 drops of glacial acetic acid.

    • Heat gently to 60°C for 30 minutes. Observation: Evolution of water indicates hydrazone formation.

  • Cyclization (The Fischer Step):

    • Critical Control Point (CCP): Add Polyphosphoric Acid (PPA) (~10 g per g of reactant) directly to the flask. PPA acts as both solvent and Lewis acid.

    • Heat the mixture to 100–110°C for 2–3 hours.

    • Mechanism:[9][1][3][4][5][7][10][11][12] The hydrazone undergoes a [3,3]-sigmatropic rearrangement. The specific use of Propiophenone ensures the ethyl group cyclizes to form the C3-Methyl and C2-Phenyl pattern.

  • Quenching & Isolation:

    • Cool the reaction mixture to ~60°C.

    • Pour the viscous dark syrup slowly into ice-cold water (200 mL) with vigorous stirring. The PPA hydrolyzes, precipitating the crude indole.

    • Neutralize with 10% NaOH solution until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1).

    • Yield Target: 65–75%.

    • Validation: ¹H NMR should show a singlet for N-Me (~3.6 ppm), a singlet for C3-Me (~2.3 ppm), and the phenyl multiplet.

Part 3: Application – Oxidative Dimerization

Protocol B: PIFA-Mediated Oxidative Coupling

Blocked indoles like DMPI are excellent substrates for studying oxidative coupling because they cannot polymerize through the C3 position. This protocol uses PIFA (Phenyliodine(III) bis(trifluoroacetate)) to generate a radical cation, leading to a clean dimerization.

Scientific Rationale

Upon oxidation, DMPI forms a radical cation. Since C3 is blocked, the radical density delocalizes. Coupling typically occurs at the C6 position or via the C2-Phenyl ring, depending on solvent polarity, creating novel bi-aryl scaffolds useful in materials science (OLEDs).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
1,3-Dimethyl-2-phenylindole 1.0Substrate
PIFA 0.6Oxidant
BF₃·OEt₂ 1.2Lewis Acid
Dichloromethane (DCM) -Solvent
Experimental Workflow
  • Setup:

    • Flame-dry a 25 mL round-bottom flask under Argon atmosphere.

    • Dissolve DMPI (1.0 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Oxidation:

    • Add BF₃·OEt₂ (1.2 mmol) dropwise.

    • Add PIFA (0.6 mmol) dissolved in DCM (2 mL) slowly over 10 minutes.

    • Observation: The solution will likely turn deep blue or green, indicating the formation of the radical cation species.

  • Coupling Reaction:

    • Allow the reaction to warm to 0°C over 2 hours.

    • Stir at 0°C for an additional hour. The color may shift as the dimer forms.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[11]

  • Data Interpretation:

    • Mass Spectrometry: Look for the [2M-2H]⁺ peak (Dimer).

    • NMR: Loss of one aromatic proton signal (compared to monomer) indicates the coupling site.

Part 4: Electrochemical Characterization

Protocol C: Cyclic Voltammetry (CV)

DMPI is a candidate for hole-transport materials. This protocol validates its redox stability.

Parameters
  • Solvent: Acetonitrile (HPLC Grade).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Electrodes:

    • Working: Glassy Carbon.[6][13]

    • Counter: Platinum Wire.

    • Reference: Ag/AgCl.[4]

  • Scan Rate: 100 mV/s.[4]

Procedure
  • Dissolve DMPI (1 mM) in the electrolyte solution.

  • Degas with Nitrogen for 10 minutes.

  • Scan from 0.0 V to +1.5 V.

  • Expected Result: A reversible oxidation wave at E½ ≈ 0.8–1.0 V (vs Ag/AgCl), corresponding to the stable radical cation. If the wave is irreversible, it confirms rapid dimerization (as exploited in Protocol B).

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. (1983). The Fischer Indole Synthesis.[2][3][10]

    • BenchChem Technical Guide. (2025).[1][4][7][14][15] "The Fischer Indole Synthesis: A Comprehensive Technical Guide."

  • Oxidative Dimerization of Indoles

    • Ghosh, S., et al.[1] (2015).[1][14][15][16] "Oxidative Dimerization of 2‑Oxindoles Promoted by KOtBu‑I2." Organic Letters.

    • [1]

  • Electrochemical Properties of Phenylindoles

    • Tezcan, H., et al.[4] (2025).[1][4][7][14][15] "Electrochemical properties of 1,3-disubstituted methyl methoxy phenyl-5-phenylformazans." Turkish Journal of Chemistry.

  • Synthesis of 2-Phenylindole Derivatives

    • IJNRD Research. (2023).[2] "Synthesis of 2-Phenyl Indole."

  • Hypervalent Iodine in Indole Chemistry

    • Dohi, T., & Kita, Y. (2014). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Fischer indole synthesis of indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Fischer Indole Synthesis

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of one of organic chemistry's most powerful and enduring reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximal yield and purity.

Mechanism Quick Reference & Key Control Points

A foundational understanding of the Fischer indole synthesis mechanism is critical for effective troubleshooting. The reaction proceeds through several key acid-catalyzed stages, each representing a potential point of failure or optimization.

The overall transformation involves heating an arylhydrazone (formed from an arylhydrazine and an aldehyde or ketone) in the presence of a Brønsted or Lewis acid.[1]

The Core Mechanistic Pathway:

  • Hydrazone Formation: An initial condensation between the arylhydrazine and a carbonyl compound forms the arylhydrazone intermediate.[2]

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine intermediate.[2]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. The enamine undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement, forming a new carbon-carbon bond at the ortho position of the aromatic ring.[2][3]

  • Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminoacetal (or aminal).[4]

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[1]

Fischer_Indole_Mechanism cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 reactant reactant intermediate intermediate product product condition condition A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (-H₂O) C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E Rearomatization F Cyclized Aminal E->F Intramolecular Cyclization G Indole Product F->G Elimination (-NH₃) H_plus1 + H⁺ (Catalyst) H_plus1->C H_plus2 + H⁺ (Catalyst) H_plus2->F

Caption: Core mechanistic pathway of the Fischer Indole Synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction isn't working at all. Where do I start? A: Start by verifying your starting materials. Arylhydrazines can be unstable and oxidize over time. Ensure your aldehyde or ketone is pure, as impurities can lead to side reactions like aldol condensations.[5] Next, confirm that your acid catalyst is active and appropriate for your substrate. The reaction is highly sensitive to the choice and strength of the acid.[6]

Q2: Can I run this reaction as a one-pot synthesis? A: Yes, one of the key features of the Fischer indole synthesis is that it can be performed by directly subjecting an equimolar mixture of the arylhydrazine and the carbonyl compound to the indolization conditions without isolating the intermediate hydrazone.[7][8] This is often more efficient.

Q3: My starting ketone is unsymmetrical. How can I control which indole isomer forms? A: When using an unsymmetrical ketone, two regioisomeric indoles can form.[8] The selectivity is highly dependent on reaction conditions. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable enamine, which leads to a specific isomer.[9] For alkyl methyl ketones, enolization at the less sterically hindered methyl group typically yields the major product.[9] Careful optimization of the acid catalyst and temperature is necessary to control this selectivity.[10]

Q4: What is the effect of substituents on the arylhydrazine? A: The electronic nature of substituents on the aryl ring significantly impacts the reaction rate. Electron-donating groups (e.g., -OCH₃, -CH₃) accelerate the reaction by increasing the nucleophilicity of the aniline nitrogen, which facilitates the key rearrangement step.[9] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) hinder the reaction and, in extreme cases, can prevent it from occurring altogether.[9]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Problem 1: Low or No Yield of Indole Product

Q: My TLC analysis shows unreacted starting material, even after prolonged heating. What's the likely cause?

A: This issue typically points to three main areas: insufficient thermal energy, an inappropriate catalyst, or substrate stability issues.

  • Causality: The[3][3]-sigmatropic rearrangement has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.[11] Conversely, some substrates are sensitive to harsh acidic conditions and can decompose if the temperature is too high.[11]

  • Solution Pathway:

    • Temperature Optimization: If your substrate is stable, gradually increase the reaction temperature. The reaction is often carried out at the reflux temperature of the chosen solvent.[11]

    • Catalyst Screening: The choice of acid catalyst is critical.[10] If a weak acid like acetic acid isn't working, consider switching to a stronger Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid (like ZnCl₂ or BF₃·OEt₂).[6][7] The optimal catalyst often needs to be determined empirically.[5]

    • Substrate Reactivity: For arylhydrazines with strong electron-withdrawing groups, the reaction is inherently difficult.[9] In these cases, harsher conditions (stronger acid, higher temperature) are necessary, but be mindful of potential degradation.

Problem 2: Significant Tar/Polymer Formation

Q: My reaction mixture turns dark and viscous, and the desired product is difficult to isolate from a black tar. Why is this happening?

A: Tar formation is a classic problem in Fischer indole synthesis, usually resulting from excessive heat or an overly aggressive acid catalyst, which leads to degradation and polymerization of starting materials, intermediates, or the product itself.

  • Causality: Strong acids can promote undesired side reactions, such as Friedel-Crafts-type alkylations or aldol condensations of the carbonyl component.[12] Excessively high temperatures can also cause thermal decomposition.[11]

  • Solution Pathway:

    • Reduce Temperature: The first step is to lower the reaction temperature. A successful Fischer synthesis requires a balance between providing enough energy for the rearrangement and avoiding decomposition.

    • Change the Acid Catalyst: Switch to a milder acid. If you are using polyphosphoric acid (PPA) or sulfuric acid, try switching to acetic acid or p-toluenesulfonic acid (p-TSA).[6][11] Lewis acids like ZnCl₂ can sometimes offer a milder alternative to strong Brønsted acids.[12]

    • Slow Addition: Instead of adding the catalyst all at once, try a slow, portion-wise, or syringe-pump addition to control the initial exotherm and maintain a more moderate reaction environment.

Problem 3: Formation of Unexpected Side Products

Q: My crude NMR shows multiple unexpected products alongside my desired indole. What are they and how can I prevent them?

A: Besides regioisomers from unsymmetrical ketones, several other side products can form.

  • Causality & Common Side Products:

    • N-N Bond Cleavage: A common competing pathway involves the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when electron-donating groups on the starting carbonyl compound stabilize a cationic intermediate that favors this cleavage over the desired rearrangement.[12]

    • Aldol Condensation: The acidic conditions can promote the self-condensation of aldehydes or ketones that have α-hydrogens.[5]

  • Solution Pathway:

    • For N-N Cleavage: This issue is challenging. Switching from a protic acid to a Lewis acid like ZnCl₂ can sometimes improve the efficiency of the cyclization and suppress this side reaction.[12]

    • For Aldol Products: Pre-forming the hydrazone before introducing the strong acid catalyst for the cyclization step can mitigate aldol side reactions. This separates the condensation step (which can be done under milder conditions) from the high-temperature cyclization.

Data & Protocols

Table 1: Selecting an Appropriate Acid Catalyst

The choice of acid is substrate-dependent. This table provides a general guideline for catalyst selection.

Substrate CharacteristicsRecommended CatalystsRationale & Comments
Electron-Rich Arylhydrazines Acetic Acid, p-TSAThese substrates are highly reactive. Milder acids are often sufficient and help prevent degradation. Acetic acid can serve as both catalyst and solvent.[13]
Electron-Neutral Arylhydrazines p-TSA, PPA, ZnCl₂, H₂SO₄A wide range of catalysts are effective. PPA is a strong dehydrating agent and can be very effective but may lead to charring with sensitive substrates.[2]
Electron-Poor Arylhydrazines PPA, Eaton's Reagent (P₂O₅ in MeSO₃H)These substrates are unreactive and require strong acids and high temperatures to proceed.[9]
Acid-Sensitive Substrates Amberlyst-15, Montmorillonite Clay, Lewis Acids (e.g., ZnCl₂)Solid acid catalysts or milder Lewis acids can be beneficial, sometimes allowing for lower reaction temperatures and easier workup.
Experimental Protocol: General Procedure for Fischer Indole Synthesis

This is a representative protocol and must be optimized for specific substrates.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of acetic acid if not used as the solvent.

    • Stir the mixture at room temperature or with gentle warming (e.g., 60 °C) for 1-2 hours until TLC analysis indicates complete consumption of the limiting reagent.

    • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

  • Indolization (Cyclization):

    • To the flask containing the hydrazone, add the chosen solvent (e.g., toluene, acetic acid) and the acid catalyst (e.g., p-TSA, 0.2 eq; or ZnCl₂, 1.5 eq).[11][12]

    • Equip the flask with a reflux condenser and heat the mixture to the desired temperature (typically the reflux temperature of the solvent, 80-140 °C) with vigorous stirring.[12]

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.[12]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If using a solvent like toluene, dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[12] If using a solvent like acetic acid, carefully pour the mixture into ice-water and basify with NaOH or Na₂CO₃ until pH > 8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure indole.[12]

Troubleshooting Workflow

When a reaction fails, a systematic approach is essential. Use the following flowchart to diagnose the issue.

Troubleshooting_Workflow start_node Reaction Failure (Low/No Yield, Tar, etc.) decision Decision process Action/Check result Result start Reaction Failure (Low/No Yield, Tar, etc.) check_sm Verify Purity of Starting Materials (Hydrazine, Carbonyl) start->check_sm is_sm_ok Are they pure and stable? check_sm->is_sm_ok check_conditions Review Reaction Conditions (Temp, Catalyst, Solvent) is_sm_ok->check_conditions Yes purify_sm Purify or Replace Starting Materials is_sm_ok->purify_sm No tar_formation Is there significant tar formation? check_conditions->tar_formation is_temp_ok Is temperature appropriate? is_cat_ok Is catalyst choice and amount correct? is_temp_ok->is_cat_ok Yes increase_temp Increase Temperature or Switch to Higher Boiling Solvent is_temp_ok->increase_temp No (Too Low) change_catalyst Screen Different Catalysts (e.g., Lewis vs. Brønsted, Milder vs. Stronger) is_cat_ok->change_catalyst No res_success Reaction Optimized is_cat_ok->res_success Yes tar_formation->is_temp_ok No decrease_temp Decrease Temperature tar_formation->decrease_temp Yes increase_temp->is_cat_ok decrease_temp->change_catalyst change_catalyst->res_success purify_sm->start

Caption: A logical workflow for troubleshooting the Fischer Indole Synthesis.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

  • D'Auria, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4443-4451. DOI:10.1039/D2GC00724J. Retrieved from [Link]

  • Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54050. DOI:10.1039/C7RA10716A. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Dr. A. K. Gupta. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples [Video]. YouTube. Retrieved from [Link]

  • Li, J. J. (2021). Fischer Indole Synthesis. In Name Reactions (pp. 197-199). Springer, Cham. Retrieved from [Link]

  • Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • chemtubeuk. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dimethyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dimethyl-2-phenylindole. Our goal is to equip you with the expertise to identify and mitigate the formation of byproducts, ensuring the integrity and purity of your synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of 1,3-Dimethyl-2-phenylindole typically proceeds via the Fischer indole synthesis, a robust and widely used method for constructing the indole core.[1][2] This reaction involves the acid-catalyzed cyclization of an N-arylhydrazone, formed from the condensation of an N-substituted arylhydrazine and a ketone.[3][4] In the case of 1,3-Dimethyl-2-phenylindole, the precursors are N-methyl-N-phenylhydrazine and 1-phenylpropan-2-one.

While the Fischer indole synthesis is a powerful tool, its application is not without challenges. The use of an unsymmetrical ketone like 1-phenylpropan-2-one introduces the potential for regiochemical ambiguity, leading to the formation of isomeric byproducts.[1][5] Furthermore, the acidic conditions and elevated temperatures required for the reaction can promote various side reactions, including incomplete cyclization, rearrangement, and degradation of starting materials or the desired product.[6][7]

This guide will delve into the common byproducts encountered in this specific synthesis, provide detailed protocols for their identification, and offer proven strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,3-Dimethyl-2-phenylindole?

A1: The most prevalent and established method is the Fischer indole synthesis.[8] This involves the reaction of N-methyl-N-phenylhydrazine with 1-phenylpropan-2-one in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid or hydrochloric acid.[3][8] The reaction is typically heated to facilitate the key[9][9]-sigmatropic rearrangement and subsequent cyclization.[10]

Q2: I've run my reaction and my NMR shows a mixture of products. What are the likely byproducts?

A2: In the synthesis of 1,3-Dimethyl-2-phenylindole from N-methyl-N-phenylhydrazine and 1-phenylpropan-2-one, several byproducts can form. The most common are:

  • 1,2-Dimethyl-3-phenylindole: This is a constitutional isomer formed due to the alternative regiochemical pathway of the Fischer indole synthesis with an unsymmetrical ketone.[5][11]

  • Unreacted Starting Materials: Incomplete reactions can leave residual N-methyl-N-phenylhydrazine and 1-phenylpropan-2-one.

  • Indolenine Intermediate: Incomplete aromatization can lead to the presence of the corresponding 3,3-dimethyl-2-phenyl-3H-indole intermediate.

  • Aniline: Under certain acidic conditions, cleavage of the N-N bond in the hydrazone intermediate can occur, leading to the formation of aniline as a degradation byproduct.[7]

  • Polymeric Materials: Harsh acidic conditions and high temperatures can sometimes lead to the polymerization of the indole product or starting materials.

Q3: How can I minimize the formation of the isomeric byproduct, 1,2-Dimethyl-3-phenylindole?

A3: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by the nature of the acid catalyst and the reaction conditions.[11] Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable indole, which in this case is the desired 1,3-Dimethyl-2-phenylindole. However, excessively harsh conditions can lead to degradation. A careful optimization of the acid catalyst (e.g., trying different Lewis or Brønsted acids) and reaction temperature is crucial. Stepwise addition of the ketone to the heated acid/hydrazine mixture can sometimes improve selectivity.

Q4: My reaction has a low yield and a lot of tar-like material. What could be the cause?

A4: The formation of tar or polymeric material is often a sign of product or starting material degradation. This can be caused by:

  • Excessively high temperatures: The indole nucleus can be sensitive to strong acids at high temperatures.

  • Prolonged reaction times: Extended exposure to harsh conditions can lead to decomposition.

  • Oxygen exposure: While not always a primary cause, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.

Consider reducing the reaction temperature, shortening the reaction time, and ensuring an inert atmosphere.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a structured approach to identifying and addressing common issues encountered during the synthesis of 1,3-Dimethyl-2-phenylindole.

Issue 1: Presence of an Isomeric Byproduct (1,2-Dimethyl-3-phenylindole)
  • Identification:

    • TLC: The isomeric byproduct will likely have a similar but distinct Rf value compared to the desired product.

    • ¹H NMR: The chemical shifts of the methyl groups and the aromatic protons will differ. For 1,2-Dimethyl-3-phenylindole, the N-methyl signal will be present, but the C3-methyl signal will be absent, replaced by a proton at the C3 position. The C2-methyl signal will be a singlet.

    • ¹³C NMR: The chemical shifts of the quaternary carbons and the methyl carbons will be different for the two isomers.

    • LC-MS: The two isomers will have the same mass but may have slightly different retention times.

  • Mitigation Strategies:

    • Catalyst Screening: Experiment with different acid catalysts. Polyphosphoric acid is often effective, but others like zinc chloride, boron trifluoride etherate, or Eaton's reagent (P₂O₅ in methanesulfonic acid) can offer different selectivity.

    • Temperature Optimization: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

    • Order of Addition: Try adding the 1-phenylpropan-2-one slowly to a pre-heated mixture of N-methyl-N-phenylhydrazine and the acid catalyst.

Issue 2: Incomplete Reaction and Unreacted Starting Materials
  • Identification:

    • TLC: Spots corresponding to N-methyl-N-phenylhydrazine and 1-phenylpropan-2-one will be visible.

    • ¹H NMR: Characteristic signals for the starting materials will be present in the crude product spectrum. N-methyl-N-phenylhydrazine will show a singlet for the N-methyl group and signals for the phenyl protons. 1-phenylpropan-2-one will have a characteristic singlet for the methyl ketone and signals for the benzyl group.

  • Mitigation Strategies:

    • Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may drive it to completion. Monitor by TLC to avoid degradation.

    • Catalyst Activity: Ensure the acid catalyst is fresh and active. Anhydrous conditions are often crucial for Lewis acids like zinc chloride.

    • Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of one reagent (usually the ketone) can sometimes be beneficial, but this may complicate purification.

Issue 3: Formation of Indolenine Intermediate
  • Identification:

    • ¹H NMR: The indolenine will lack the characteristic N-H proton signal (if N-methylation is incomplete) and will show aliphatic signals for the sp³-hybridized C3 carbon and its substituents.

    • UV-Vis: The UV spectrum of the indolenine will differ from the fully aromatic indole.

  • Mitigation Strategies:

    • Ensure Sufficient Acid and Heat: The final elimination of ammonia or methylamine to form the aromatic indole is acid-catalyzed and often requires sufficient thermal energy.

    • Aqueous Work-up: A proper aqueous work-up with a mild acid can sometimes help to facilitate the final aromatization step.

Issue 4: Presence of Aniline
  • Identification:

    • GC-MS: Aniline is volatile and can often be detected by GC-MS analysis of the crude reaction mixture.

    • ¹H NMR: Characteristic signals for the aromatic protons of aniline may be observed.

  • Mitigation Strategies:

    • Milder Conditions: The N-N bond cleavage is often promoted by overly harsh acidic conditions. Using a milder Lewis acid or a lower reaction temperature can help to suppress this side reaction.

    • Electron-donating Groups: While not applicable to the starting materials of this specific synthesis, it is a known phenomenon that electron-donating groups on the phenylhydrazine ring can stabilize the intermediate and favor N-N bond cleavage.[7]

Data Presentation: Expected Byproducts and Their Characteristics

Compound Structure Molecular Weight Expected ¹H NMR Signals (in CDCl₃) Expected Mass Spectrum (m/z)
1,3-Dimethyl-2-phenylindole (Desired Product) C16H15N221.30N-CH₃ (~3.7 ppm, s), C3-CH₃ (~2.4 ppm, s), Aromatic H (7.1-7.7 ppm, m)221 (M⁺)
1,2-Dimethyl-3-phenylindole (Isomeric Byproduct) C16H15N221.30N-CH₃ (~3.7 ppm, s), C2-CH₃ (~2.5 ppm, s), Aromatic H (7.2-7.8 ppm, m)221 (M⁺)
N-methyl-N-phenylhydrazine (Starting Material) C7H10N2122.17N-CH₃ (~3.1 ppm, s), NH₂ (~3.7 ppm, br s), Aromatic H (6.7-7.3 ppm, m)122 (M⁺)
1-phenylpropan-2-one (Starting Material) C9H10O134.18CH₃ (~2.2 ppm, s), CH₂ (~3.7 ppm, s), Aromatic H (7.2-7.4 ppm, m)134 (M⁺)
Aniline (Degradation Product) C6H7N93.13NH₂ (~3.7 ppm, br s), Aromatic H (6.7-7.2 ppm, m)93 (M⁺)

Experimental Protocols: Purification

Protocol 1: Column Chromatography for Isomer Separation

This protocol is designed for the separation of 1,3-Dimethyl-2-phenylindole from its isomer, 1,2-Dimethyl-3-phenylindole.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The less polar isomer will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexanes:Ethyl Acetate) to elute the more polar components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-Dimethyl-2-phenylindole.

Protocol 2: Recrystallization for General Purification

This protocol is suitable for removing less soluble impurities and can be used after column chromatography for further purification.

Materials:

  • Partially purified 1,3-Dimethyl-2-phenylindole

  • Ethanol or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow Start Starting Materials (N-methyl-N-phenylhydrazine, 1-phenylpropan-2-one) Condensation Hydrazone Formation (Acid Catalyst) Start->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Condensation->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Aromatization Elimination of Methylamine Cyclization->Aromatization Product 1,3-Dimethyl-2-phenylindole Aromatization->Product

Caption: Workflow of the Fischer Indole Synthesis.

Potential Byproduct Formation Pathways

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side1 Isomer Formation cluster_side2 Degradation Hydrazone Hydrazone Intermediate Enehydrazine_A Enehydrazine A Hydrazone->Enehydrazine_A Tautomerization Enehydrazine_B Enehydrazine B Hydrazone->Enehydrazine_B Tautomerization Cleavage N-N Bond Cleavage Hydrazone->Cleavage Harsh Acid Product 1,3-Dimethyl-2-phenylindole Enehydrazine_A->Product [3,3] Rearrangement, Cyclization, Aromatization Isomer 1,2-Dimethyl-3-phenylindole Enehydrazine_B->Isomer [3,3] Rearrangement, Cyclization, Aromatization Aniline Aniline Cleavage->Aniline

Caption: Byproduct formation pathways.

References

  • ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available at: [Link]

  • Organic Chemistry Portal. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Available at: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available at: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • Scientia Iranica. First page Cover C-21(6). Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • SciSpace. The Fischer Indole Synthesis. Available at: [Link]

  • PMC. Why Do Some Fischer Indolizations Fail? Available at: [Link]

  • ResearchGate. Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. Available at: [Link]

  • Google Patents. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone.
  • PMC. 3-Phenyldiazenyl-1,2-dimethyl-1H-indole. Available at: [Link]

  • ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Available at: [Link]

  • Chemistry Stack Exchange. Will 1-phenylpropan-2-one give the iodoform test? Available at: [Link]

  • ResearchGate. (PDF) 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Available at: [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]

  • ResearchGate. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF. Available at: [Link]

  • PubChem. Phenylacetone. Available at: [Link]

  • Quora. What type or kind of reaction is benzene + phenylpropan-1-one? Available at: [Link]

  • PubChem. N-methyl-N-phenyl-hydrazine. Available at: [Link]

  • Google Patents. US2765320A - Preparation of 2, 3-dimethylindole.
  • YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Available at: [Link]

  • PubChem. 3-Methyl-2-phenyl-1H-indole. Available at: [Link]

  • Wikipedia. Dextroamphetamine. Available at: [Link]

Sources

Technical Support Center: Photostability of 1,3-Dimethyl-2-phenylindole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1,3-Dimethyl-2-phenylindole and other indole-based fluorophores in fluorescence microscopy. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the photostability of these compounds. Our goal is to equip you with the knowledge to mitigate photobleaching and acquire high-quality, reproducible fluorescence imaging data.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 1,3-Dimethyl-2-phenylindole in fluorescence microscopy.

Q1: What is photobleaching and why is it a concern with 1,3-Dimethyl-2-phenylindole?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] For researchers using 1,3-Dimethyl-2-phenylindole, a blue-emitting fluorophore, photobleaching can result in a progressive decrease in signal intensity during an experiment. This can compromise the quality of images, hinder the detection of weakly fluorescent signals, and introduce artifacts in quantitative analyses.

Q2: What are the primary causes of photobleaching for indole-based dyes?

A2: The photobleaching of indole derivatives, like many other fluorophores, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen. Upon excitation, the fluorophore can transition to a long-lived triplet state, which is highly reactive with ground-state molecular oxygen (³O₂).[2] This interaction generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can then chemically degrade the fluorophore, rendering it non-fluorescent.

Q3: How does the imaging environment affect the photostability of 1,3-Dimethyl-2-phenylindole?

A3: The local environment plays a crucial role in the photostability of indole-based fluorophores. Key factors include:

  • Solvent Polarity: The polarity of the mounting medium or cellular environment can influence the excited-state lifetime and reactivity of the fluorophore. Some studies on indole derivatives have shown that protic solvents like alcohols can lead to a lower photodegradation yield compared to aprotic solvents.

  • Oxygen Concentration: The presence of dissolved oxygen is a major driver of photobleaching. Deoxygenating the sample or using oxygen scavengers can significantly improve photostability.

  • pH: The pH of the medium can affect the ionic state and electronic structure of the fluorophore, which in turn can influence its fluorescence and photostability. The neutral forms of many indole derivatives tend to be the most fluorescent.[3]

Q4: Are there any quick tips to minimize photobleaching during my experiments?

A4: Yes, here are a few immediate steps you can take:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep the duration of illumination as short as possible. Use neutral density filters to control intensity and a shutter to block the light path when not acquiring images.[1]

  • Use an Antifade Reagent: Incorporate a commercially available or homemade antifade mounting medium.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations to systematically address photostability issues with 1,3-Dimethyl-2-phenylindole.

Troubleshooting Guide 1: Rapid Signal Loss During Image Acquisition

Issue: The fluorescence signal from 1,3-Dimethyl-2-phenylindole fades quickly during a time-lapse experiment or z-stack acquisition.

Causality: This is a classic sign of photobleaching, likely accelerated by high excitation light intensity and the presence of reactive oxygen species.

Step-by-Step Protocol to Mitigate Rapid Fading:

  • Optimize Excitation Light:

    • Action: Reduce the laser power or lamp intensity to the minimum level required for a clear image.

    • Rationale: The rate of photobleaching is directly proportional to the intensity of the excitation light. Lowering the photon flux reduces the number of excitation cycles the fluorophore undergoes in a given time, thereby decreasing the probability of a bleaching event.

  • Control Exposure Duration:

    • Action: Use the shortest possible exposure time for your detector. Employ a shutter in the light path to prevent illumination between acquisitions.

    • Rationale: Minimizing the total dose of photons delivered to the sample is critical. A shutter ensures that the sample is only illuminated during the actual image capture.

  • Implement an Antifade Mounting Medium:

    • Action: Mount your sample in a commercial antifade medium. For blue fluorophores like 1,3-Dimethyl-2-phenylindole, formulations containing reactive oxygen species scavengers are recommended.

    • Rationale: Antifade reagents contain compounds that quench the excited triplet state of the fluorophore or scavenge reactive oxygen species, thereby inhibiting the chemical reactions that lead to photobleaching.

Experimental Workflow for Optimizing Imaging Parameters:

G cluster_0 Initial Imaging Setup cluster_1 Troubleshooting Workflow cluster_2 Outcome start Start with Standard Protocol step1 Acquire Initial Image start->step1 observe Observe Rapid Fading step1->observe reduce_intensity Reduce Excitation Intensity observe->reduce_intensity Problem Identified shorten_exposure Shorten Exposure Time reduce_intensity->shorten_exposure add_antifade Use Antifade Medium shorten_exposure->add_antifade re_image Re-acquire Image add_antifade->re_image evaluate Evaluate Photostability re_image->evaluate evaluate->reduce_intensity Fading Persists (Iterate Optimization) stable_signal Stable Signal Achieved evaluate->stable_signal Issue Resolved

Caption: Workflow for troubleshooting rapid photofading.

Troubleshooting Guide 2: Sub-optimal Performance of Antifade Reagents

Issue: You are using an antifade mounting medium, but still observe significant photobleaching of your 1,3-Dimethyl-2-phenylindole signal.

Causality: The chosen antifade reagent may not be optimal for your specific fluorophore and experimental conditions. Antifade reagents have different mechanisms of action and efficiencies.

Strategies for Selecting and Optimizing Antifade Reagents:

  • Understand the Components of Antifade Media:

    • Reactive Oxygen Species (ROS) Scavengers: These molecules, such as sodium azide, directly remove ROS from the sample environment.

    • Triplet State Quenchers: Compounds like cyclooctatetraene (COT) can accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[4][5] Covalently linking COT to a fluorophore can create a "self-healing" dye with significantly reduced triplet state occupation.[5]

  • Select a Suitable Commercial Antifade Medium:

    • Action: Choose a mounting medium specifically validated for use with blue fluorophores. Refer to the manufacturer's compatibility charts.

    • Rationale: Different antifade formulations are optimized for different spectral ranges and fluorophore chemistries.

Antifade Reagent Type Mechanism of Action Common Components Considerations
ROS Scavenging Removes reactive oxygen speciesSodium Azide, TroloxCan be toxic to live cells.
Triplet State Quenching Deactivates the reactive triplet stateCyclooctatetraene (COT)Can be difficult to dissolve and control concentration.
Mixed-Mode Combines ROS scavenging and triplet quenchingProprietary commercial formulationsOften provide the best performance but can be costly.

DIY Antifade Recipe (for fixed samples):

For researchers on a budget, a simple homemade antifade solution can be prepared. Caution: Handle all chemicals with appropriate safety precautions.

  • Recipe:

    • Dissolve 100 mg of p-phenylenediamine (PPD) in 10 mL of PBS.

    • Adjust the pH to ~8.0 with 0.5 M carbonate-bicarbonate buffer.

    • Add 90 mL of glycerol and mix thoroughly.

    • Store in small aliquots at -20°C in the dark.

  • Rationale: PPD is an effective free radical scavenger that can significantly reduce photobleaching. However, it can be toxic and may not be suitable for all fluorophores.

Troubleshooting Guide 3: Considering Alternative Fluorophores

Issue: Even after optimizing imaging conditions and using antifade reagents, the photostability of 1,3-Dimethyl-2-phenylindole is insufficient for your application.

Causality: 1,3-Dimethyl-2-phenylindole may have an inherently lower photostability compared to other available fluorophores for your target application.

Recommended Photostable Alternatives for Blue Fluorescence Microscopy:

When the intrinsic properties of 1,3-Dimethyl-2-phenylindole are the limiting factor, switching to a more robust fluorophore is the most effective solution.

Fluorophore Excitation Max (nm) Emission Max (nm) Key Advantages
DAPI 358461High DNA binding affinity, relatively photostable.[6][7]
Hoechst 33342 350461Cell-permeant (for live-cell imaging), brighter than DAPI.[6][]
Alexa Fluor™ 350 346442High quantum yield, good photostability.
Cyanine Dyes (e.g., Cy3) VariesVariesGenerally high photostability, can be enhanced with triplet state quenchers.[9][10][11][12][13]

Mechanism of Photobleaching and Stabilization:

G cluster_0 Excitation and Emission cluster_1 Photobleaching Pathway cluster_2 Stabilization Pathways S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer TSQ Triplet State Quencher T1->TSQ Quenching ROS Reactive Oxygen Species (ROS) O2->ROS Bleached Bleached Fluorophore ROS->Bleached Degradation ROS_Scavenger ROS Scavenger ROS->ROS_Scavenger Scavenging TSQ->S0 Deactivation

Sources

Minimizing spectral overlap with 1,3-Dimethyl-2-phenylindole in multicolor imaging.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectral Management for Indole-Based Probes Topic: Minimizing Spectral Overlap with 1,3-Dimethyl-2-phenylindole (DMPI) in Multicolor Imaging Document ID: TS-SPEC-IND-042 Status: Active[1]

Executive Summary: The "Blue Channel" Conflict

As a Senior Application Scientist, I often see researchers treat indole derivatives like 1,3-Dimethyl-2-phenylindole (DMPI) as "just another blue dye."[1] This is a critical error. Unlike standard nuclear counterstains (DAPI/Hoechst), DMPI is often used as a solvatochromic probe for hydrophobic pockets, amyloid aggregates, or specific protein binding.[1]

The core challenge is Channel Congestion . DMPI occupies the traditional UV-Excitation/Blue-Emission (405nm/450nm) channel. To achieve successful multicolor imaging, you must treat DMPI as the primary blue fluorophore and re-engineer your remaining spectral palette around it.[1]

Part 1: Spectral Personality & Conflict Visualization

Physical Properties:

  • Excitation Max: ~300–360 nm (UV region)[1]

  • Emission Max: ~400–460 nm (Blue region)[1]

  • Key Characteristic: Solvatochromism. This molecule often exhibits low fluorescence in aqueous buffers but becomes highly fluorescent in hydrophobic environments (e.g., lipid membranes, protein aggregates).[1]

The Overlap Problem: The diagram below illustrates the "Crosstalk Cascade" that occurs when DMPI is combined with standard fluorophores without optimization.

SpectralOverlap cluster_conflict CRITICAL FAILURE POINT UV_Laser 405nm Laser DMPI DMPI (Target) Ex: 350nm | Em: 420nm UV_Laser->DMPI DAPI DAPI (Nucleus) Ex: 358nm | Em: 461nm UV_Laser->DAPI Competition GFP GFP/FITC Ex: 488nm | Em: 509nm UV_Laser->GFP Weak Ex Blue_Laser 488nm Laser Blue_Det Blue Channel (450/50 BP) DMPI->Blue_Det Signal Green_Det Green Channel (525/50 BP) DMPI->Green_Det Spectral Tail (Bleed-through) DAPI->Blue_Det Masking Signal GFP->Green_Det

Figure 1: The "Blue Channel Conflict." Note that DMPI and DAPI compete for the same excitation and emission bandwidth, making simultaneous use impossible without advanced spectral unmixing.[1] DMPI's emission tail can also bleed into the Green channel.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added DAPI to visualize nuclei, but now I can't distinguish my DMPI probe signal. What happened?"

Diagnosis: Spectral Masking. Explanation: DAPI has a higher quantum yield and binds DNA in high density. It overwhelms the DMPI signal because they share the exact same spectral window (Ex ~350nm / Em ~460nm). You cannot resolve two blue emitters with standard filters. Solution:

  • Abandon DAPI/Hoechst. You must vacate the blue channel for DMPI.

  • Switch to Far-Red Nuclear Stains: Use DRAQ5 (Ex 647nm / Em 681nm) or RedDot2 .

  • Result: DMPI gets the 405nm laser; Nuclei get the 640nm laser. Zero overlap.

Q2: "I see 'ghost' signals in my GFP (Green) channel that match my DMPI pattern. Is my GFP leaking?"

Diagnosis: Blue-to-Green Bleed-Through (Crosstalk). Explanation: Indole derivatives often have a "long tail" emission. If your DMPI signal is very bright (e.g., in amyloid plaques), the emission tail extends past 500nm, which the GFP filter (525/50) collects.[1] Solution:

  • Narrow the Emission Filter: Switch the Blue channel filter to a narrower bandpass (e.g., 440/40 nm ) to cut off the tail.[1]

  • Sequential Imaging: Do not image simultaneously. Image the Green channel first (488nm Ex), then the Blue channel (405nm Ex).[1] This prevents UV light from exciting the GFP during the blue capture.

  • Titration: Reduce the concentration of DMPI. Hydrophobic probes can be incredibly bright; you likely need less than you think (start at 100 nM).

Q3: "My DMPI signal is incredibly weak in the buffer control but bright in tissue. Is the dye degraded?"

Diagnosis: Expected Solvatochromism (Not a defect). Explanation: 2-phenylindole derivatives are often "environment-sensitive." In water (polar), non-radiative decay pathways quench the fluorescence.[1] In hydrophobic environments (lipid bilayers, protein pockets), these pathways are blocked, and fluorescence turns "on."[1] Validation Step:

  • Dissolve a small amount of dye in Octanol or Methanol . If it fluoresces bright blue, the dye is functional.[1] The "weak" buffer signal is a feature, not a bug—it ensures low background noise.[1]

Part 3: Optimized Experimental Protocol

Goal: Three-color imaging (DMPI Target + GFP Marker + Nuclei) with zero crosstalk.

Step 1: The "Spectral Shift" Staining Protocol

Rationale: We must move the nuclear stain out of the UV/Blue region.

ComponentFluorophoreExcitation (Laser)Emission Filter
Target Probe 1,3-Dimethyl-2-phenylindole 405 nm 450/50 nm
Marker GFP / Alexa Fluor 488 488 nm 525/50 nm
Nuclei DRAQ5 / TO-PRO-3 640 nm 700/75 nm
Step 2: Single-Stain Control Generation (Mandatory)

You cannot trust your eyes in multicolor fluorescence; you must trust the math.

  • Prepare 4 slides:

    • Slide A: Unstained (Auto-fluorescence check).

    • Slide B: DMPI only.

    • Slide C: GFP only.

    • Slide D: DRAQ5 only.

  • Image Slide B (DMPI) in the Green Channel .

    • If signal > 5% of Blue Channel intensity: You have bleed-through.

    • Action: Reduce DMPI concentration or narrow the Green emission filter.

Step 3: Sequential Acquisition Workflow

To prevent FRET or cross-excitation:

  • Scan 1 (Red): Ex 640nm → Detect 700nm (Nuclei). Least energy, least bleaching.[1]

  • Scan 2 (Green): Ex 488nm → Detect 525nm (GFP).

  • Scan 3 (Blue): Ex 405nm → Detect 450nm (DMPI). High energy UV is done last to minimize phototoxicity and bleaching of other dyes.

Part 4: Data Presentation

Table 1: Indole Derivative Solvatochromic Shift Data Typical behavior of phenylindole derivatives in varying polarity.

Solvent/EnvironmentRelative Quantum Yield (Φ)Emission Max (λ em)Interpretation
Water (PBS) < 0.05 (Very Low)~460 nm (Red-shifted)Quenched state (High background suppression).
Methanol 0.40 (Medium)~420 nmPartially stabilized.
Toluene/Lipid > 0.80 (High)~390-410 nm (Blue-shifted)Active signaling state.
Amyloid Fibril High~430 nmSpecific binding mode (Molecular Rotor effect).

References

  • Photophysics of Phenylindoles: Watanabe, H., et al. (2010).[1] "Synthesis and characterization of novel phenylindoles as potential probes for imaging of β-amyloid plaques in the brain." Bioorganic & Medicinal Chemistry. [Link] Relevance: Establishes the excitation/emission profiles and amyloid-binding capability of the 2-phenylindole scaffold.[2]

  • Solvatochromism & Environment Sensitivity: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. [Link] Relevance: Foundational text explaining why indole emission shifts and intensifies in hydrophobic pockets.

  • Multicolor Imaging & Spectral Unmixing: Zimmermann, T., et al. (2014).[1] "Spectral imaging and linear unmixing in light microscopy." Advances in Biochemical Engineering/Biotechnology. [Link] Relevance: Technical basis for the "Bleed-through" troubleshooting section.

  • Nuclear Counterstain Alternatives (DRAQ5): Smith, P. J., et al. (2000).[1] "Characteristics of a novel deep red permeant DNA probe, DRAQ5, in intact and fixed cells." Cytometry. [Link] Relevance: Validates the protocol for replacing DAPI to accommodate blue probes.

Sources

Preventing degradation of 1,3-Dimethyl-2-phenylindole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dimethyl-2-phenylindole Stability & Storage

Core Directive & Executive Summary

1,3-Dimethyl-2-phenylindole is a structurally robust but electron-rich heterocycle. While the methylation at the C3 position protects it from the acid-catalyzed dimerization typical of unsubstituted indoles (e.g., Ehrlich reaction), it introduces a specific vulnerability to oxidative cleavage and hydroperoxide formation at the C2-C3 double bond.

The Golden Rules of Storage:

  • Temperature:

    
     is mandatory for long-term (>1 month) storage.
    
  • Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary enemy.

  • Light: Amber vials are required. UV light accelerates radical auto-oxidation.

  • State: Solid state is significantly more stable than solution. Never store in chlorinated solvents (e.g.,

    
    , 
    
    
    
    ) for extended periods, as trace acidity catalyzes decomposition.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to a pinkish or brownish solid. Is it still usable?

  • Diagnosis: This indicates surface oxidation . The electron-rich indole ring has undergone auto-oxidation, likely forming 3-hydroperoxy-3H-indoles or ring-opened keto-amides (e.g., o-(N-methylacetamido)benzophenone).

  • Action:

    • Light Pink: Likely <1% impurity. Usable for crude reactions but may interfere with fluorescence assays.

    • Dark Brown/Gummy: Significant degradation.[1][2] Do not use. Perform the Recrystallization Protocol (See Section 4).

Q2: I dissolved the compound in DMSO for a stock solution, and it precipitated after freezing. Can I re-dissolve it?

  • Diagnosis: This is a physical solubility issue, not chemical degradation. DMSO has a high freezing point (

    
    ).
    
  • Action: Gently warm the vial to

    
     in a water bath and vortex. If the solid does not dissolve or appears distinct from the original crystals (e.g., amorphous sludge), moisture absorption may have occurred. Check purity via TLC (20% EtOAc/Hexane).
    

Q3: Can I store this compound in chloroform or dichloromethane?

  • Diagnosis: High Risk. Chlorinated solvents often contain trace HCl or phosgene over time.

  • Mechanism: Even though the C3 position is blocked by a methyl group, preventing standard dimerization, acid can catalyze the protonation of C3, generating a reactive iminium ion that is highly susceptible to nucleophilic attack or further oxidation.

  • Action: Evaporate immediately and store as a solid. If solution storage is necessary, use anhydrous Toluene or Ethanol stored under Argon.

Deep Dive: The Degradation Mechanism

Understanding why the compound degrades allows you to prevent it. Unlike simple indoles, 1,3-Dimethyl-2-phenylindole cannot dimerize easily. Instead, it follows the Witkop Oxidation pathway.

The Pathway:

  • Initiation: Light or radical initiators generate a radical at the C2-C3 bond.

  • Peroxidation: Oxygen adds to C3, forming a metastable 3-hydroperoxyindolenine.

  • Cleavage: The C2-C3 bond breaks, opening the ring to form a keto-amide (yellow/brown impurity).

DegradationMechanism Indole 1,3-Dimethyl-2-phenylindole (Intact, Off-White) Radical Radical Intermediate (Light/O2 Induced) Indole->Radical UV Light / Air Hydroperoxide 3-Hydroperoxyindolenine (Unstable Intermediate) Radical->Hydroperoxide + O2 CleavageProduct o-(N-methylacetamido) benzophenone (Yellow/Brown Impurity) Hydroperoxide->CleavageProduct Ring Opening

Figure 1: Oxidative degradation pathway of 1,3-Dimethyl-2-phenylindole leading to ring-opened impurities.

Detailed Protocols

Protocol A: Inert Handling for Long-Term Storage

Use this protocol for any sample intended to be stored for >1 month.

  • Vial Selection: Transfer the solid to an amber glass vial with a Teflon-lined screw cap.

  • Argon Flush:

    • Insert a long needle connected to an Argon line deep into the vial (without touching the powder).

    • Insert a short "vent" needle just through the septum/cap.

    • Flow Argon at a low rate (visible ripples in a bubbler) for 60 seconds to displace heavier Oxygen.

  • Seal: Quickly remove the needles and wrap the cap junction with Parafilm.

  • Storage: Place in a desiccator at

    
    .
    
Protocol B: Rescue Recrystallization

Use this if your sample is brown or degraded.

ParameterSpecification
Solvent System Ethanol / Water (9:1)
Temperature

(Do not boil aggressively)
Recovery Yield Typically 70-80%
  • Dissolution: Dissolve the degraded solid in the minimum amount of hot Ethanol (

    
    ).
    
  • Filtration: If insoluble brown particles remain, filter hot through a 0.2

    
    m PTFE syringe filter.
    
  • Crystallization: Add warm water dropwise until a faint turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a fridge (

    
    ) for 2 hours.
    
  • Collection: Filter the off-white crystals and wash with cold 50% Ethanol. Dry under high vacuum.

Decision Matrix: Sample Viability

Use this flowchart to determine if your sample requires purification before use in sensitive experiments (e.g., cell signaling, fluorescence assays).

DecisionTree Start Inspect Sample Appearance Color Color? Start->Color White Off-White / Pale Yellow Color->White Normal Pink Pink / Light Red Color->Pink Surface Ox. Brown Brown / Gummy Color->Brown Degraded Solubility Solubility Test (Ethanol or DMSO) White->Solubility Pink->Solubility Purify Perform Protocol B (Recrystallization) Brown->Purify Clear Clear Solution Solubility->Clear Good Cloudy Turbid / Particulates Solubility->Cloudy Polymer/Salt Use Proceed to Experiment Clear->Use Filter Filter (0.2 um) & Quantify Cloudy->Filter Filter->Use

Figure 2: Workflow for assessing sample integrity prior to experimental use.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[2] (Foundational text on indole oxidation mechanisms, specifically the formation of 3-hydroperoxyindolenines).

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70679, 1-Methyl-2-phenylindole. Retrieved from [Link] (Analogous stability data and handling precautions).

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,3-Dimethyl-2-phenylindole in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,3-Dimethyl-2-phenylindole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited aqueous solubility during experimental assays. By understanding the underlying physicochemical properties and employing robust solubilization strategies, you can ensure the accuracy and reliability of your results.

Understanding the Core Challenge: The Hydrophobic Nature of Indole Scaffolds

The indole skeleton is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the inherent characteristics of many indole derivatives, including 1,3-Dimethyl-2-phenylindole, present a significant hurdle: poor water solubility. This is primarily due to their hydrophobic nature, which causes them to precipitate out of aqueous solutions, leading to inaccurate compound concentrations and unreliable assay data.

Physicochemical Properties of 1,3-Dimethyl-2-phenylindole

A compound's properties dictate its behavior in different solvents. The high lipophilicity, indicated by the XLogP3 value, is the primary driver of its low aqueous solubility.

PropertyValueSource
Molecular Formula C₁₆H₁₅N[2]
Molecular Weight 221.30 g/mol [2]
XLogP3 4.15[2]
Melting Point 65-66 °C[2]
Appearance White to light yellow powder/crystal
Frequently Asked Questions (FAQs)
Q1: I've added 1,3-Dimethyl-2-phenylindole directly to my aqueous buffer, but it won't dissolve. Why is this happening?

Answer: This is expected behavior due to the compound's chemical structure. 1,3-Dimethyl-2-phenylindole is a hydrophobic molecule, meaning it repels water. This is quantified by its high XLogP3 value of 4.15, which indicates a strong preference for fatty or non-polar environments over aqueous ones.[2] Direct addition to aqueous media like phosphate-buffered saline (PBS) or cell culture medium will almost certainly result in the compound remaining as an insoluble solid.

Q2: What is the recommended solvent for creating an initial stock solution?

Answer: For compounds with poor water solubility, the standard industry practice is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose.[3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: My compound dissolves perfectly in 100% DMSO, but when I add this stock to my assay plate, I see immediate cloudiness or precipitation. What is causing this "crashing out"?

Answer: This phenomenon is a classic example of anti-solvent precipitation. While your compound is soluble in a high concentration of DMSO, the final assay medium is overwhelmingly aqueous (typically >99% water). When you introduce the DMSO stock into the buffer, the local concentration of DMSO is rapidly diluted. The compound is suddenly in an environment where it is no longer soluble, causing it to "crash out" of solution and form a fine precipitate or suspension. This drastically reduces the actual concentration of dissolved, active compound, rendering your experimental results unreliable.[5]

Solid Solid Compound (1,3-Dimethyl-2-phenylindole) Stock High-Concentration Stock (e.g., 20 mM in 100% DMSO) Solid->Stock Dissolves Assay Aqueous Assay Buffer (e.g., PBS, Cell Media) Stock->Assay Direct Addition (Incorrect) Precipitate Precipitation ('Crashing Out') Compound is no longer dissolved Assay->Precipitate Leads to

Fig 1. The common precipitation pathway.
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay without causing toxicity?

Answer: This is a critical consideration for maintaining experimental integrity. While DMSO is widely used, it is not biologically inert and can cause cellular stress or toxicity at higher concentrations.[6][7]

  • General Guideline: Most cell-based assays tolerate a final DMSO concentration of 0.1% to 0.5% v/v .[6]

  • Toxicity Threshold: Concentrations above 1% can significantly reduce cell viability and interfere with cellular functions, while concentrations above 2% are often cytotoxic.[8][9][10] A study on human fibroblast-like synoviocytes found that even 0.5% DMSO caused approximately 25% cell death after 24 hours.[7]

  • Best Practice: It is imperative to determine the specific tolerance of your cell line to DMSO. Always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound, but without the compound itself. This allows you to differentiate between the effects of the compound and the effects of the solvent.[10]

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines.Ideal Target
0.1% - 0.5% Acceptable for many assays, but may have subtle effects.Commonly Used; Validate with Vehicle Control
0.5% - 1.0% Increased risk of off-target effects and reduced cell function.Use with Caution; Extensive Controls Needed
> 1.0% High probability of cytotoxicity and assay interference.Avoid
Troubleshooting Guides & Protocols
Protocol 1: Preparation of a 1,3-Dimethyl-2-phenylindole Stock Solution

This protocol outlines the standard procedure for creating a concentrated stock solution, which is the essential first step for any experiment.

Objective: To fully dissolve the compound in an appropriate organic solvent.

Materials:

  • 1,3-Dimethyl-2-phenylindole (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 1,3-Dimethyl-2-phenylindole powder using an analytical balance.

  • Add Solvent: Transfer the powder to a sterile vial. Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Visual Confirmation: Ensure that no solid particles are visible. The solution should be completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Protocol 2: The Serial Dilution Method to Prevent Precipitation

This is the most critical workflow to master. The key is to avoid shocking the compound by moving it from 100% organic solvent directly into a 100% aqueous environment. This is achieved by creating intermediate dilution steps.

Objective: To dilute the high-concentration stock into the final aqueous assay medium while maintaining solubility.

Procedure:

  • Prepare Intermediate Dilution Buffer: Create a buffer that is a mix of your final aqueous assay medium and your organic solvent. A common starting point is a 50:50 mix of cell media and DMSO.

  • First Dilution (High Organic Content): Take an aliquot of your 100% DMSO stock solution and dilute it into the intermediate dilution buffer. This step lowers the compound concentration while keeping the solvent environment favorable.

  • Final Dilution (Spiking into Aqueous Medium): Take a small volume from your intermediate dilution and add it to your final assay well, which contains the bulk of the aqueous medium. This final step should be calculated to ensure the final DMSO concentration remains below the cytotoxic threshold (e.g., <0.5%).

  • Mix Thoroughly: Immediately after adding the compound, mix the plate gently to ensure uniform distribution before precipitation can occur.

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution Stock 20 mM Stock in 100% DMSO Intermediate Create 2 mM Intermediate in 50% Media / 50% DMSO Stock->Intermediate 1:10 Dilution Final Add to Assay Plate (e.g., 1 µL into 199 µL media) Final: 10 µM compound, 0.25% DMSO Intermediate->Final 1:200 Dilution

Fig 2. Recommended serial dilution workflow.

By following this staged dilution approach, the compound is gradually introduced to a more aqueous environment, dramatically increasing the likelihood that it will remain in solution at the desired final concentration.

References
  • 2,3-Dimethylindole - Solubility of Things. Vertex AI Search.
  • 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide - PubChem . National Center for Biotechnology Information. [Link]

  • 3H-Indole, 3,3-dimethyl-2-phenyl- | C16H15N - PubChem . National Center for Biotechnology Information. [Link]

  • Evaluation of 4',6-diamidino-2-phenylindole as a fluorescent probe substrate for rapid assays of the functionality of human multidrug and toxin extrusion proteins . PubMed. [Link]

  • Solubilization techniques used for poorly water-soluble drugs . National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . National Center for Biotechnology Information. [Link]

  • A breakthrough novel method to resolve the drug and target interference problem in immunogenicity assays . PubMed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents . MDPI. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells . brief.land. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis . National Center for Biotechnology Information. [Link]

  • Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin: Influence of Ferulic Acid and Nic . ACS Publications. [Link]

  • MedChem Essentials: Solubility part 2 . YouTube. [Link]

  • 1,3-Dimethyl-3-phenylindol-1-ium-2-amine | C16H17N2+ - PubChem . National Center for Biotechnology Information. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . National Center for Biotechnology Information. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. [Link]

  • 2-Phenylindole | C14H11N - PubChem . National Center for Biotechnology Information. [Link]

  • 3-Methyl-2-phenylindole . NIST WebBook. [Link]

  • 3-Methyl-2-phenylindole . NMPPDB. [Link]

Sources

Validation & Comparative

Technical Comparison: Hoechst 33342 vs. 2-Phenylindole (DAPI) for Live Cell Imaging

[2][3][4][6]

Executive Summary: The "Bottom Line" Selection

For live-cell imaging, Hoechst 33342 is the superior standard , whereas DAPI is generally contraindicated unless specific membrane-compromise assays are being performed.

  • Choose Hoechst 33342 if: You need to visualize nuclei in intact, metabolically active cells over time, or if you are performing Side Population (SP) analysis via flow cytometry.

  • Choose DAPI (2-Phenylindole) if: You are working with fixed/permeabilized cells, or if you specifically intend to mark dead/dying cells with compromised membranes (acting as a viability exclusion dye).

FeatureHoechst 33342DAPI (2-Phenylindole)
Live Cell Permeability High (Rapid influx)Low (Semi-permeable/Slow)
Primary Application Live cell nuclear tracking, Cell Cycle, SP analysisFixed cell counterstain, Viability dye
Mechanism Minor Groove Binder (AT-rich)Minor Groove Binder (AT-rich)
Excitation/Emission UV (350 nm) / Blue (461 nm)UV (358 nm) / Blue (461 nm)
Efflux Sensitivity High (P-gp substrate)Low to Moderate

Chemical & Physical Analysis[7]

Both dyes are blue-fluorescent DNA intercalators that bind to the minor groove of A-T rich regions.[4][6] However, their chemical modifications dictate their utility in live systems.

Structural Impact on Permeability
  • Hoechst 33342 (Bis-benzimide): The addition of an ethoxy group makes Hoechst 33342 significantly more lipophilic than its cousin Hoechst 33258. This lipophilicity allows it to passively diffuse across the intact plasma membrane of live cells within minutes.

  • DAPI (Phenylindole): The diamidino groups on the 2-phenylindole backbone are highly charged (cationic) at physiological pH. This charge polarity restricts passive diffusion. While DAPI can enter live cells at high concentrations (≥10 µg/mL) over long incubation periods, this "forced" entry is often accompanied by significant cytotoxicity, making it unreliable for physiological monitoring.

Binding Kinetics & Spectra

Both dyes exhibit a fluorescence enhancement (approx.[2] 20-fold) upon binding to dsDNA.[2][3]

  • Spectral Overlap: They are spectrally almost identical. You cannot use them simultaneously in the same sample.

  • Displacement: Hoechst 33342 can be displaced by drug compounds that bind the minor groove, which is a relevant consideration in pharmacodynamic studies.

Performance in Live Cells: The Critical Differentiators

Cytotoxicity and DNA Replication

While Hoechst 33342 is "live-cell compatible," it is not inert.[2] It binds DNA, which inherently interferes with replication and transcription.

  • Hoechst Toxicity: At high concentrations (>5 µg/mL) or prolonged exposure, Hoechst 33342 inhibits S-phase progression and can induce apoptosis. Guideline: Use the lowest concentration possible (0.5–1.0 µg/mL) for the shortest time.

  • DAPI Toxicity: Because high concentrations are required to force DAPI into live cells, the osmotic stress and cationic load often trigger immediate cellular stress responses, confounding experimental data.

The ABC Transporter Factor (Side Population)

A critical variable in live-cell imaging is the activity of efflux pumps, specifically P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2).

  • Hoechst 33342: It is a well-characterized substrate for P-gp. Stem cells with high efflux capacity will pump Hoechst out, appearing "dim" (the basis of the "Side Population" assay). If you are imaging cancer cells with multidrug resistance (MDR), nuclei may fail to stain efficiently with Hoechst unless an efflux inhibitor (e.g., Verapamil) is added.

  • DAPI: Less sensitive to rapid efflux phenotypes in the context of nuclear staining, primarily because its entry is the rate-limiting step.

Visualizing the Mechanism

The following diagram illustrates the decision logic and cellular interaction pathways for these probes.

NuclearStainLogicStartExperimental GoalSampleTypeSample StateStart->SampleTypeLiveLive / Metabolically ActiveSampleType->LiveFixedFixed / PermeabilizedSampleType->FixedPermeabilityMembrane Permeability Req.Live->PermeabilityRequires EntryDAPIDAPI (Phenylindole)(Cationic, Membrane Impermeant)Fixed->DAPIStandard ChoiceHoechstHoechst 33342(Lipophilic, Passive Diffusion)Permeability->HoechstHigh PermeabilityPermeability->DAPILow Permeability(Only stains dead cells)EffluxCheck ABC Transporters(P-gp/BCRP)Hoechst->EffluxSubstrate forResult_FixedHigh Contrast CounterstainDAPI->Result_FixedInhibitorAdd Verapamil/ReserpineEfflux->InhibitorHigh Expression (MDR+)Result_LiveStable Nuclear Imaging(Short Term)Efflux->Result_LiveLow ExpressionInhibitor->Result_Live

Caption: Decision matrix for selecting between Hoechst 33342 and DAPI based on membrane integrity and transporter activity.

Experimental Protocols

Protocol A: Live Cell Staining with Hoechst 33342

Objective: Label nuclei in adherent live cells for fluorescence microscopy.

Reagents:

  • Hoechst 33342 (Stock: 10 mg/mL in H2O).

  • Live Cell Imaging Solution (LCIS) or phenol-red free media.

Workflow:

  • Preparation: Dilute Hoechst stock to a working concentration of 0.5 – 1.0 µg/mL (approx. 1–2 µM) in warm culture media.

  • Incubation: Aspirate old media from cells and add the Hoechst-containing media.

  • Timing: Incubate at 37°C for 10–20 minutes .

    • Note: Do not exceed 30 minutes if cell cycle analysis is not the goal, as toxicity increases.

  • Washing (Optional): Hoechst is a "no-wash" stain in many contexts, but washing with LCIS decreases background fluorescence.

  • Imaging: Image immediately in a temperature/CO2-controlled chamber.

    • Excitation: 350 nm (UV laser/LED).

    • Emission: 461 nm (Blue channel).[4][5][6]

Protocol B: DAPI as a Viability Probe (Live/Dead)

Objective: Use DAPI to identify dead cells in a live population (Dye Exclusion Assay).

Workflow:

  • Preparation: Prepare DAPI at 1.0 µg/mL in PBS or media.

  • Application: Add directly to the cell suspension or adherent culture.

  • Incubation: Incubate for 5–10 minutes at Room Temperature.

  • Analysis:

    • DAPI Positive (Blue): Dead/compromised cells.

    • DAPI Negative: Live cells (intact membranes exclude the dye).[7]

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Weak Signal (Hoechst) Efflux Pumps (MDR)Add efflux inhibitors (e.g., 50 µM Verapamil) or switch to Hoechst 33258 (less sensitive, but less permeable).
Cytotoxicity (Apoptosis) Concentration too highTitrate down. Try 0.1 µg/mL. Limit UV exposure (phototoxicity).
High Background Dye in mediaWash cells 2x with PBS/LCIS before imaging.
DAPI staining live cells Membrane damageCells are unhealthy. Check culture conditions. Or, DAPI conc. is >5 µg/mL (forced entry).
Broad Emission DNA/RNA bindingBoth dyes bind RNA weakly. Use RNase A in fixed samples (not possible in live).

References

  • Chazotte, B. (2011). Labeling Nuclear DNA with Hoechst 33342.[2][3][4][8] Cold Spring Harbor Protocols. Link

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe.[2][3][4][9] Biotechnic & Histochemistry, 70(5), 220-233. Link

  • Loken, M. R. (1990). Separation of viable T and B lymphocytes using Hoechst 33342. Cytometry. Link

  • Thermo Fisher Scientific. (2024).[7] DAPI Nucleic Acid Stain User Guide. Link

  • Biotium. (2024).[10] Hoechst & DAPI Staining Protocols. Link

Benchmarking the Quantum Yield of 1,3-Dimethyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Conundrum

In the development of indole-based fluorescent probes, 1,3-Dimethyl-2-phenylindole (1,3-DM-2-PI) represents a critical case study in structural photophysics. Unlike its parent compound, 2-Phenylindole (2-PI) , which exhibits high planarity and robust fluorescence, the 1,3-dimethyl derivative introduces significant steric strain.

This guide benchmarks the quantum yield (


) of 1,3-DM-2-PI.[1][2] We define the experimental protocols required to characterize it against established standards. Hypothesis:  The introduction of the N-methyl and C3-methyl groups forces the C2-phenyl ring out of coplanarity with the indole core. This steric twist disrupts 

-conjugation, theoretically reducing the radiative rate constant (

) and lowering

compared to the planar 2-PI analog.

Comparative Analysis: Target vs. Alternatives

The following table benchmarks 1,3-DM-2-PI against its structural parent and the industry-standard reference dye.

Table 1: Photophysical Benchmark Matrix
FeatureTarget: 1,3-Dimethyl-2-phenylindole Structural Benchmark: 2-Phenylindole Reference Standard: Quinine Sulfate
Role Test Analyte (Sterically Hindered)Structural Control (Planar)Quantum Yield Standard

(Approx)
< 0.50 (Predicted/Variable)*0.50 – 0.80 (Solvent dependent) [1]0.546 (in 0.1 N H₂SO₄) [2]
Excitation Max ~280–310 nm~305 nm350 nm
Emission Max ~350–400 nm (Blue)~370 nm (Structured)450 nm
Stokes Shift Large (due to relaxation)ModerateLarge
Solvent Sensitivity High (TICT potential)ModerateLow

*Note: Exact


 for 1,3-DM-2-PI is highly solvent-dependent due to the rotational freedom of the phenyl ring. It must be determined empirically using the protocol below.

Mechanistic Insight: The "Twist" Effect

To understand the yield difference, we must visualize the molecular geometry. 2-Phenylindole is flat, allowing electrons to delocalize across the entire molecule. In 1,3-DM-2-PI, the methyl group at position 3 collides with the phenyl ring's ortho hydrogens, forcing a twist.

Figure 1: Steric Influence on Radiative Decay

This diagram illustrates the pathway divergence caused by methylation.

StericEffect Substrate Indole Scaffold Planar 2-Phenylindole (Planar Geometry) Substrate->Planar No Steric Bulk Twisted 1,3-Dimethyl-2-phenylindole (Steric Clash) Substrate->Twisted + Me (N1, C3) Conj Extended Conjugation Planar->Conj HighQY High Quantum Yield (Radiative Decay) Conj->HighQY k_r >> k_nr Break Broken Conjugation Twisted->Break LowQY Lower Quantum Yield (Non-Radiative Decay) Break->LowQY Rotational Relaxation

Caption: Comparison of radiative pathways. Green path indicates efficient fluorescence; Red path indicates quenching via steric rotation.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the


 of 1,3-DM-2-PI using the comparative method (Williams et al.) [3].
System:  Dual-beam UV-Vis Spectrophotometer & Spectrofluorometer.
Phase 1: Solvent & Standard Selection[1]
  • Solvent: Cyclohexane (Non-polar) is recommended to minimize Twisted Intramolecular Charge Transfer (TICT) quenching, which is common in twisted indoles.

  • Reference: Quinine Sulfate in 0.1 N H₂SO₄ is the gold standard, but if your excitation is <300 nm, Tryptophan in water (

    
    ) or p-Terphenyl  in cyclohexane (
    
    
    
    ) may be spectrally closer.
Phase 2: Sample Preparation (The "0.1 Rule")

Critical Step: To avoid the Inner Filter Effect (IFE) , where the sample absorbs its own fluorescence, absorbance must be kept below 0.1 OD (Optical Density) at the excitation wavelength.

  • Prepare a stock solution of 1,3-DM-2-PI (1 mM in Cyclohexane).

  • Prepare a stock of the Reference Standard.

  • Create a dilution series (5 concentrations) for both, ensuring Absorbance at

    
     ranges from 0.01 to 0.08 .
    
Phase 3: Measurement Workflow

Workflow Start Start Protocol Blank 1. Measure Solvent Blank (Baseline Correction) Start->Blank Abs 2. Measure Absorbance (A) Must be < 0.1 OD Blank->Abs Ex 3. Excite Sample (Fixed Wavelength) Abs->Ex Em 4. Integrate Emission Area (F) (Correct for PMT sensitivity) Ex->Em Plot 5. Plot Integrated F vs. A Calculate Gradient (Grad) Em->Plot Calc 6. Apply QY Equation Plot->Calc

Caption: Step-by-step workflow for relative quantum yield determination minimizing re-absorption errors.

Phase 4: Calculation

Calculate the quantum yield (


) using the gradients from your plots:


Where:

  • 
    : Known QY of standard (e.g., 0.546 for Quinine Sulfate).
    
  • 
    : Slope of the line (Integrated Fluorescence vs. Absorbance).[1][2]
    
  • 
    : Refractive index of the solvent (Cyclohexane = 1.426; Water = 1.333).
    

Note: The refractive index correction (


) is crucial. Neglecting it when comparing Cyclohexane to Water introduces a ~15% error .

Troubleshooting & Validation

IssueCauseSolution
Non-Linear Plot Inner Filter EffectDilute samples until Abs < 0.05.
Low Signal Oxygen QuenchingDegas solution with Nitrogen for 10 mins (Indoles are susceptible to oxidation).
Spectral Shift Solvatochromism1,3-DM-2-PI is sensitive to polarity. Ensure solvent purity.

References

  • NIST. (2020). Photophysical properties of 2-Phenylindole in poly(vinyl alcohol) film.[3] National Institute of Standards and Technology. Link

  • Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-phenylindole
Reactant of Route 2
1,3-Dimethyl-2-phenylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.